Cannabigerovarin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-5-7-16-12-18(20)17(19(21)13-16)11-10-15(4)9-6-8-14(2)3/h8,10,12-13,20-21H,5-7,9,11H2,1-4H3/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYIDZLGVYOPGU-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345013 | |
| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55824-11-8 | |
| Record name | Cannabigerovarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055824118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIGEROVARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S78SNA69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cannabigerovarin (CBGV): A Technical Guide to its Discovery, Isolation, and Characterization from Cannabis sativa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabigerovarin (CBGV) is a naturally occurring, non-psychoactive phytocannabinoid found in Cannabis sativa. As a propyl homolog of cannabigerol (CBG), it is distinguished by a three-carbon side chain, a structural feature that influences its physicochemical and biological properties. First identified in the mid-1970s, CBGV has garnered increasing interest for its potential therapeutic applications, including its anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the discovery and isolation of CBGV, detailing experimental protocols for its extraction and purification. It includes a summary of its physicochemical and spectral data, and explores its biosynthetic pathway. Furthermore, this document presents a putative signaling pathway for its biological activity, drawing parallels with its close structural analog, CBG.
Discovery and Physicochemical Properties
This compound was first isolated in 1975 by Shoyama and his team from a Thai variety of Cannabis sativa. It is a varin-type cannabinoid, characterized by a propyl side chain, which differentiates it from the more abundant pentyl-type cannabinoids like cannabigerol (CBG) and tetrahydrocannabinol (THC). CBGV exists in the plant primarily in its acidic form, cannabigerovarinic acid (CBGVA), which is decarboxylated to the neutral CBGV upon heating.
Table 1: Physicochemical Properties of this compound (CBGV)
| Property | Value |
| Molecular Formula | C₁₉H₂₈O₂ |
| Molar Mass | 288.43 g/mol |
| Appearance | Not explicitly reported, likely a resinous oil or solid |
| Solubility | Soluble in organic solvents like ethanol, hexane, and benzene |
| Psychoactivity | Non-psychoactive |
Biosynthesis of Cannabigerovarinic Acid (CBGVA)
The biosynthesis of cannabinoids in Cannabis sativa begins with the precursors geranyl pyrophosphate (GPP) and, for varin-type cannabinoids, divarinic acid. The enzyme geranylpyrophosphate:divarinic acid geranyltransferase catalyzes the alkylation of divarinic acid with GPP to form cannabigerovarinic acid (CBGVA). CBGVA then serves as a substrate for various synthases to produce other varin-type cannabinoids.
Experimental Protocols for Isolation and Purification
The isolation of CBGV from Cannabis sativa involves extraction, decarboxylation of its acidic precursor, and chromatographic purification.
Extraction
A common method for extracting cannabinoids from plant material is maceration with a non-polar solvent.
-
Protocol:
-
Dried and ground Cannabis sativa plant material is macerated in hexane (e.g., a plant material to solvent ratio of 1:25 w/v).
-
The maceration is typically performed for several hours at room temperature with agitation.
-
The solvent is then filtered and evaporated under reduced pressure to yield a crude extract.
-
Table 2: Example Extraction Yield for a CBG/CBGV Mixture
| Plant Material | Solvent | Extraction Method | Extraction Yield (%) |
| Cannabis sativa (CBG-rich chemovar) | Hexane | Maceration | 6 |
Decarboxylation
To convert the native CBGVA to CBGV, the crude extract is heated.
-
Protocol:
-
The crude extract is heated to a temperature of approximately 120-160°C.
-
The heating is maintained for a specific duration (e.g., 20 minutes to 2 hours) to ensure complete decarboxylation.
-
Chromatographic Purification
Column chromatography is a standard technique for purifying individual cannabinoids from the decarboxylated extract.
-
Original Protocol (Shoyama et al., 1975):
-
The decarboxylated extract is dissolved in a minimal amount of benzene.
-
The solution is loaded onto a silica gel column.
-
Elution is performed with a solvent system of benzene, followed by a mixture of benzene, hexane, and diethylamine (e.g., 20:10:1 v/v/v).
-
Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing CBGV.
-
The solvent from the pooled CBGV fractions is evaporated to yield the purified compound.
-
Characterization
The identification and characterization of isolated CBGV are performed using spectroscopic techniques.
Table 3: Spectroscopic Data for this compound (CBGV)
| Technique | Data (Note: Detailed experimental data for CBGV is limited. Data for the closely related CBG is often used as a reference.) |
| ¹H-NMR | The proton NMR spectrum of CBGV is reported to be very similar to that of CBG. Key signals would include those for the aromatic protons, the geranyl group, and the propyl side chain. |
| ¹³C-NMR | The carbon NMR spectrum would show characteristic signals for the aromatic ring, the geranyl group, and the propyl side chain, distinguishing it from the pentyl chain of CBG. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight (288.43 m/z). Fragmentation patterns would involve cleavage of the geranyl and propyl side chains. |
Putative Signaling Pathway and Biological Activity
While the specific signaling pathways of CBGV are not yet fully elucidated, its structural similarity to CBG suggests it may share similar mechanisms of action. CBG is known to exert anti-inflammatory effects through the modulation of several key signaling pathways.
CBG has been shown to interact with cannabinoid receptors (CB1 and CB2) and transient receptor potential (TRP) channels. Its anti-inflammatory activity is thought to be mediated, in part, through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) signaling pathways. By inhibiting these pathways, CBG can reduce the production of pro-inflammatory cytokines.
Conclusion
This compound represents a promising but still relatively understudied phytocannabinoid. The methodologies for its isolation, while established, would benefit from modernization to improve yield and purity. Further research is critically needed to fully characterize its spectroscopic properties and to elucidate its specific biological mechanisms of action. A deeper understanding of CBGV's pharmacology will be essential for unlocking its full therapeutic potential in drug development.
The Biosynthesis of Cannabigerovarin (CBGV) in Cannabis Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerovarin (CBGV) is a varin-type phytocannabinoid found in Cannabis sativa. Varin cannabinoids are characterized by a propyl (3-carbon) side chain, distinguishing them from the more common pentyl (5-carbon) cannabinoids like cannabigerol (CBG) and tetrahydrocannabinol (THC). As research into the therapeutic potential of minor cannabinoids expands, understanding the biosynthetic pathway of compounds like CBGV is crucial for targeted breeding, metabolic engineering, and drug development. This technical guide provides an in-depth overview of the CBGV biosynthesis pathway, including the key enzymes, precursor molecules, and relevant experimental protocols.
The Biosynthesis Pathway of this compound
The biosynthesis of CBGV is a multi-step enzymatic process that originates from primary metabolites within the cannabis plant. The pathway is analogous to the well-studied biosynthesis of CBG, with the key difference being the initial precursor that determines the length of the alkyl side chain.
The core pathway can be summarized as follows:
-
Formation of Divarinic Acid: The pathway begins with the synthesis of divarinic acid. This process utilizes butyl-CoA as a starter unit, which is condensed with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS) and subsequently cyclized by olivetolic acid cyclase (OAC) to form divarinic acid[1][2]. This initial substrate is the primary determinant for the production of varin-type cannabinoids.
-
Formation of Cannabigerovarinic Acid (CBGVA): Divarinic acid then undergoes prenylation, where a geranyl group from geranyl pyrophosphate (GPP) is attached to the aromatic ring. This reaction is catalyzed by an aromatic prenyltransferase, often referred to as cannabigerolic acid synthase (CBGAS) or more specifically, cannabigerovarinic acid synthase[3][4]. Research suggests that the same enzyme responsible for the synthesis of cannabigerolic acid (CBGA) from olivetolic acid can also utilize divarinic acid as a substrate, albeit with potentially different efficiencies[5].
-
Decarboxylation to this compound (CBGV): The final step is the non-enzymatic decarboxylation of CBGVA to form the neutral cannabinoid, CBGV. This reaction is typically induced by heat or light, removing a carboxyl group from the CBGVA molecule.
Below is a diagram illustrating the biosynthetic pathway of this compound.
Quantitative Data
Quantitative data on the enzyme kinetics for the specific enzymes involved in the CBGV biosynthetic pathway is limited in publicly available literature. Most kinetic studies have focused on the enzymes of the pentyl-cannabinoid pathway (i.e., using hexanoyl-CoA and olivetolic acid as substrates). However, some studies provide insights into the substrate promiscuity of these enzymes, and quantitative data on cannabinoid content in various Cannabis cultivars offer indirect information.
Table 1: Enzyme Kinetic Parameters for Related Cannabinoid Biosynthesis Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/sec/mg) | kcat (min⁻¹) | Source |
| Cannabidiolic Acid Synthase | Cannabigerolic Acid | 137 | 2.57 | - | |
| Cannabidiolic Acid Synthase | Cannabinerolic Acid | 206 | 0.39 | - | |
| Aromatic Prenyltransferase (NphB WT) | 2,4-dihydroxy-6-propylbenzoic acid | - | - | 0.020 | |
| Aromatic Prenyltransferase (NphB mutant) | 2,4-dihydroxy-6-propylbenzoic acid | - | - | 1.955 |
Note: Data for the direct enzymatic reactions in the CBGV pathway are not widely available. The data presented here for related enzymes and substrates can serve as a proxy for understanding the potential kinetics.
Table 2: Representative Content of Varin-Type Cannabinoids in Cannabis sativa L. Cultivars
| Cannabinoid | Cultivar | Tissue | Concentration (µg/g dry weight) | Source |
| CBDV | Abacus 2.0 | Vegetative Shoots | 6.3 - 114.9 | |
| CBDV | Early Abacus | Vegetative Shoots | 6.3 - 114.9 | |
| THCVA & CBGVA | HO40 | Not Specified | Pooled for ratio analysis |
Note: The concentration of varin-type cannabinoids can vary significantly between different cultivars and growing conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the CBGV biosynthesis pathway. These protocols are compiled from various sources and may require optimization for specific laboratory conditions and research goals.
Heterologous Expression and Purification of Cannabinoid Biosynthesis Enzymes
This protocol describes the general workflow for producing and purifying enzymes such as Polyketide Synthase (PKS), Olivetolic Acid Cyclase (OAC), and Cannabigerolic Acid Synthase (CBGAS) in a heterologous host like E. coli.
Workflow Diagram:
Methodology:
-
Gene Synthesis and Cloning:
-
Synthesize the coding sequences for the target enzymes (PKS, OAC, CBGAS) with codon optimization for E. coli expression.
-
Incorporate an affinity tag (e.g., 6x-His tag) at the N- or C-terminus for purification.
-
Clone the synthesized genes into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).
-
-
Transformation and Expression:
-
Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding an inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Wash the column to remove non-specifically bound proteins and elute the target protein.
-
-
Verification:
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Confirm the identity of the protein by Western blot analysis using an antibody against the affinity tag.
-
In Vitro Enzyme Assays
This protocol outlines a general procedure for measuring the activity of the purified enzymes in the CBGV biosynthesis pathway.
A. Polyketide Synthase (PKS) and Olivetolic Acid Cyclase (OAC) Assay for Divarinic Acid Production
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cannabigerovarin (CBGV): A Technical Pharmacological Profile and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerovarin (CBGV) is a non-psychotropic phytocannabinoid found in the cannabis plant.[1] As the propyl homolog of cannabigerol (CBG), CBGV is derived from cannabigerovarinic acid (CBGVA) through decarboxylation.[2] While research into CBGV is less extensive than that of major cannabinoids like THC and CBD, emerging evidence suggests a unique pharmacological profile with potential therapeutic applications in inflammation, oncology, and pain management.[1][3] This technical guide provides a comprehensive overview of the current understanding of CBGV's pharmacological profile and mechanism of action, with a focus on quantitative data and experimental methodologies.
Pharmacological Profile
The pharmacological activity of this compound (CBGV) is characterized by its interactions with transient receptor potential (TRP) channels and its potential effects on cannabinoid receptors. While quantitative data for CBGV remains limited, studies on its chemical family and related compounds provide significant insights.
Interaction with Cannabinoid Receptors (CB1 and CB2)
Direct binding affinity studies for CBGV at cannabinoid receptors CB1 and CB2 are not extensively available in the current literature. However, its parent compound, cannabigerol (CBG), is considered a partial agonist at both CB1 and CB2 receptors.[4] It is hypothesized that CBGV may share some of these characteristics, potentially acting as a modulator of the endocannabinoid system. One study noted that CBGV exhibited enhanced potency in several functional outputs related to cannabinoid receptors compared to other phytocannabinoids tested.
Interaction with Transient Receptor Potential (TRP) Channels
CBGV has been shown to interact with several members of the TRP channel family, which are implicated in pain sensation, inflammation, and cellular homeostasis.
Table 1: Summary of CBGV Interaction with TRP Channels
| Target Channel | Species | Effect | Quantitative Data (EC50/IC50) | Reference |
| TRPV1 | Human, Rat | Stimulation and Desensitization | Not specified in available literature | |
| TRPV2 | Rat | Activation and Desensitization | Not specified in available literature | |
| TRPV3 | Rat | More efficacious at desensitization than activation | Not specified in available literature | |
| TRPV4 | Rat | More efficacious at desensitization than activation | Not specified in available literature | |
| TRPA1 | Rat | Potent Agonist and Desensitizer | Not specified in available literature | |
| TRPM8 | Rat | Potent Antagonist | Not specified in available literature |
Note: While the effects have been documented, specific half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for CBGV are not consistently reported in the cited literature.
Anticancer Activity
In vitro studies suggest that CBGV possesses anticancer properties. Research on various cancer cell lines has demonstrated that CBGV can reduce cell viability. The proposed mechanisms for the closely related CBG involve the induction of apoptosis and cell cycle arrest.
Table 2: In Vitro Anticancer Effects of Cannabigerol (CBG) - A Proxy for CBGV's Potential Mechanisms
| Cancer Cell Line | Effect | IC50 | Key Molecular Events | Reference |
| Colorectal Cancer (SW480) | Inhibition of cell growth, Induction of apoptosis | 34.89 µM | G1 phase cell cycle arrest, Increased cleaved PARP-1, caspase-9, caspase-3, and p53 | |
| Colorectal Cancer (LoVo) | Inhibition of cell growth, Induction of apoptosis | 23.51 µM | G1 phase cell cycle arrest, Increased cleaved PARP-1, caspase-9, caspase-3, and p53 | |
| Ovarian Carcinoma (A2780, A2780/CP70) | Dose- and time-dependent cytotoxicity, Induction of apoptosis | Not specified | Involvement of CB1 receptor suggested in cisplatin-resistant cells |
Mechanism of Action
The precise signaling pathways activated by CBGV are still under investigation. However, based on its interactions with TRP channels and the observed anticancer effects of related compounds, several mechanisms can be proposed.
Modulation of TRP Channels
CBGV's interaction with TRP channels suggests a role in modulating cation influx, which can influence cellular processes such as neurotransmitter release, inflammation, and apoptosis. The desensitization of TRPV3 and TRPV4 channels by CBGV could be a mechanism for its potential anti-inflammatory and analgesic effects.
Induction of Apoptosis in Cancer Cells
Based on studies with CBG, it is plausible that CBGV induces apoptosis in cancer cells through the intrinsic pathway. This is likely mediated by the upregulation of pro-apoptotic proteins and the activation of caspases.
Cell Cycle Arrest in Cancer Cells
Studies on CBG have shown an arrest of the cell cycle in the G1 phase in colorectal cancer cells. This is a common mechanism for anticancer agents to halt proliferation.
Experimental Protocols
Detailed experimental protocols for CBGV are not widely published. The following are generalized methodologies based on standard practices for cannabinoid research.
TRP Channel Activity Assay (Calcium Influx)
This protocol outlines a method to assess the activation or desensitization of TRP channels in response to CBGV using a fluorescence-based calcium assay.
References
An In-depth Technical Guide on the Early Research and Historical Studies of Cannabigerovarin (CBGV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerovarin (CBGV) is a naturally occurring, non-psychoactive phytocannabinoid found in the Cannabis sativa plant. As a varin homolog of cannabigerol (CBG), it is characterized by a propyl side chain instead of the more common pentyl chain. While less studied than major cannabinoids like THC and CBD, early research has highlighted its unique biochemical properties and potential therapeutic applications, laying the groundwork for further investigation. This technical guide provides a comprehensive overview of the early research and historical studies on CBGV, focusing on its discovery, physicochemical properties, and initial pharmacological explorations.
Historical Discovery and Physicochemical Properties
This compound was first isolated in 1975 by a team of Japanese researchers, Y. Shoyama, H. Hirano, and M. Oda, from a Thai strain of Cannabis sativa.[1][2] Their work, published in Chemical & Pharmaceutical Bulletin, marked the initial identification of this propyl homolog of cannabigerol.[3][4][5]
Below is a summary of the known physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈O₂ | |
| Molecular Weight | 288.42 g/mol | |
| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-propylbenzene-1,3-diol | |
| CAS Number | 55824-11-8 |
Early Pharmacological Research
Early investigations into the pharmacological effects of CBGV were limited, but provided foundational insights into its potential biological activities. Much of the early understanding of CBGV's pharmacology has been inferred from studies on its close structural relative, cannabigerol (CBG), and other varin cannabinoids.
Anti-Inflammatory and Cytotoxic Potential
While specific early studies on the anti-inflammatory and cytotoxic effects of CBGV are scarce, research on CBG provides valuable context. Studies on CBG have demonstrated its potential to inhibit the production of pro-inflammatory molecules and induce cytotoxicity in various cancer cell lines. These findings suggest that CBGV may possess similar properties, a hypothesis that is beginning to be explored in more recent research. For instance, studies on CBG have reported IC50 values for its anti-inflammatory and cytotoxic effects, as detailed in the table below.
| Activity | Cell Line/Assay | IC50 (µM) | Source |
| Anti-Inflammatory | UVA-induced IL-6 release in HDFs | 0.3 | |
| TPA-induced IL-8 release in NHEKs | 0.048 | ||
| C. acnes-induced IL-1β release in NHEKs | 0.0003 | ||
| Cytotoxicity | SW-620 Colon Cancer Cells | 3.90 - 8.24 µg/mL | |
| A2780 Ovarian Carcinoma Cells | 15.3 (24h), 5.7 (96h) |
Interaction with Cannabinoid Receptors and Other Targets
Initial research into the receptor binding profile of CBGV has been part of a broader effort to understand the pharmacology of minor cannabinoids. While comprehensive early data is limited, it is understood that like other phytocannabinoids, CBGV interacts with the endocannabinoid system. More recent studies have begun to elucidate its affinity for cannabinoid receptors CB1 and CB2, though often with lower potency compared to THC.
Furthermore, emerging evidence points towards CBGV's interaction with other receptor systems, notably G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Melastatin 7 (TRPM7), suggesting a broader mechanism of action than initially thought.
Experimental Protocols
Isolation of this compound (Shoyama et al., 1975)
The pioneering work by Shoyama and colleagues in 1975 detailed the first isolation of this compound from a Thai variety of Cannabis sativa. The following is a summarized protocol based on their publication:
-
Extraction: The dried plant material was extracted with a suitable solvent (e.g., hexane or benzene) to obtain a crude resinous extract.
-
Column Chromatography: The crude extract was subjected to column chromatography on polyamide.
-
Elution: The column was eluted with a step-wise gradient of methanol in water.
-
Fraction Collection and Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.
-
Purification: Fractions containing this compound were further purified using preparative TLC or further column chromatography to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound was determined using spectroscopic methods, including UV, IR, and ¹H NMR spectroscopy.
General Protocol for Radioligand Binding Assay
To determine the binding affinity of CBGV to cannabinoid receptors, a competitive radioligand binding assay is typically employed. A general protocol is outlined below:
-
Membrane Preparation: Membranes from cells expressing the cannabinoid receptor of interest (e.g., CB1 or CB2) are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of unlabeled CBGV.
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of CBGV that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of CBGV for the receptor, is then calculated using the Cheng-Prusoff equation.
General Protocol for Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of CBGV on cancer cell lines can be assessed using the MTT assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of CBGV for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each CBGV concentration, and the IC50 value is determined.
Signaling Pathways
While the precise signaling pathways of CBGV are still under active investigation, its interaction with GPR55 and TRPM7 provides important clues.
GPR55 Signaling Pathway
GPR55 is a G-protein coupled receptor that, upon activation, can initiate several downstream signaling cascades. The binding of ligands, potentially including CBGV, can lead to the activation of Gαq and Gα12/13 proteins. This activation can result in an increase in intracellular calcium levels and the activation of RhoA, leading to cytoskeletal rearrangements and modulation of cell migration and proliferation.
TRPM7 Signaling Pathway
TRPM7 is a unique protein that functions as both an ion channel and a kinase. It is involved in cellular magnesium homeostasis and various signaling pathways. Cannabinoids, including varin types, have been shown to inhibit TRPM7 channel activity. This inhibition can affect downstream signaling events that are dependent on magnesium influx and kinase activity, potentially influencing processes like cell proliferation and survival.
Conclusion
The early research on this compound, initiated by its discovery in 1975, has provided a fundamental understanding of this unique phytocannabinoid. While much of the initial pharmacological data has been inferred from its close relative, CBG, these early studies have been instrumental in guiding modern research. The identification of its interactions with novel targets like GPR55 and TRPM7 has opened new avenues for exploring its therapeutic potential in a range of conditions, from inflammatory disorders to cancer. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the key historical findings and experimental approaches that continue to shape our understanding of CBGV. Further in-depth studies are warranted to fully elucidate the pharmacological profile and therapeutic utility of this promising, yet under-explored, cannabinoid.
References
- 1. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cannabichromevarin and this compound, two new propyl homologues of cannabichromene and cannabigerol. [periodicos.capes.gov.br]
An In-depth Technical Guide to Cannabigerovarin (CBGV) and its Acid Precursor, Cannabigerovarinic Acid (CBGVA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the phytocannabinoids Cannabigerovarin (CBGV) and its carboxylic acid precursor, Cannabigerovarinic Acid (CBGVA). As varin-type cannabinoids, they are distinguished by a propyl side chain, which influences their pharmacokinetic and pharmacodynamic properties. This document synthesizes the current scientific understanding of CBGV and CBGVA, covering their biosynthesis, pharmacological activity, and potential therapeutic applications. Detailed summaries of quantitative data, experimental methodologies, and elucidated signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of cannabinoid science and drug development.
Introduction
This compound (CBGV) and Cannabigerovarinic Acid (CBGVA) are naturally occurring cannabinoids found in the Cannabis sativa plant.[1][2] CBGVA is the biosynthetic precursor to CBGV and other varin-type cannabinoids, including Cannabidivarinic Acid (CBDVA) and Tetrahydrocannabivarinic Acid (THCVA).[1] The acidic form, CBGVA, is decarboxylated by heat or light to its neutral counterpart, CBGV.[1] Unlike the more abundant cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), CBGV and CBGVA are present in smaller quantities, yet emerging research indicates they possess unique pharmacological properties that warrant further investigation for their therapeutic potential.
This guide aims to consolidate the existing technical data on CBGV and CBGVA to facilitate ongoing research and development efforts.
Chemical Properties and Biosynthesis
CBGV and CBGVA are distinguished from their pentyl-chain counterparts, CBG and CBGA, by the presence of a three-carbon (propyl) side chain.[2]
Table 1: Chemical Properties of CBGV and CBGVA
| Property | This compound (CBGV) | Cannabigerovarinic Acid (CBGVA) |
| Molecular Formula | C₁₉H₂₈O₂ | C₂₀H₂₈O₄ |
| Molecular Weight | 288.43 g/mol | 332.44 g/mol |
| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-propylbenzene-1,3-diol | 3-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-propylbenzoic acid |
The biosynthesis of CBGVA in the cannabis plant originates from divarinolic acid, which undergoes geranylation to form CBGVA. Subsequently, specific synthases can convert CBGVA into other varin-type cannabinoid acids. The decarboxylation of CBGVA to CBGV is a non-enzymatic process.
Biosynthesis pathway from Divarinolic Acid to CBGV.
Pharmacological Properties
Emerging research has begun to elucidate the pharmacological profile of CBGV and CBGVA, revealing interactions with several key physiological targets.
Interaction with Cannabinoid Receptors
While extensive binding affinity data for CBGV at cannabinoid receptors CB1 and CB2 are still emerging, studies on its close structural analog, cannabigerol (CBG), provide some insight. CBG exhibits low micromolar affinity for both CB1 and CB2 receptors, acting as a partial agonist. It is plausible that CBGV shares a similar, albeit potentially weaker, binding profile. Further radioligand binding assays are required to definitively determine the Kᵢ values for CBGV.
Modulation of Ion Channels and Receptors
Cannabigerovarinic Acid (CBGVA):
CBGVA has been identified as a potent inhibitor of T-type calcium channels, which are implicated in neuronal excitability and epilepsy. It also functions as an antagonist at the orphan G-protein coupled receptor GPR55.
Table 2: In Vitro Activity of CBGVA
| Target | Assay Type | Cell Line | Effect | IC₅₀ | Reference |
| Caᵥ3.1 T-type Calcium Channel | Fluorescence-based assay | HEK-293 | Inhibition | 6 µM | |
| Caᵥ3.2 T-type Calcium Channel | Fluorescence-based assay | HEK-293 | Inhibition | 2 µM | |
| GPR55 | AlphaScreen | HEK-293 | Antagonism | 8 µM |
This compound (CBGV):
CBGV has been shown to interact with various Transient Receptor Potential (TRP) channels, although detailed quantitative data on these interactions are limited.
Anti-inflammatory Properties
While direct studies on the anti-inflammatory mechanisms of CBGV are limited, research on CBG suggests a potential pathway. CBG has been shown to exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines through the modulation of the NF-κB and JAK/STAT signaling pathways. Given their structural similarity, it is hypothesized that CBGV may share these anti-inflammatory properties.
Anti-cancer Activity
In vitro studies have demonstrated the cytotoxic effects of CBGV against various human colorectal cancer cell lines.
Table 3: Cytotoxic Activity of CBGV in Colorectal Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| SW480 | ~15 |
| SW620 | ~18 |
| HT29 | ~12 |
| DLD-1 | ~25 |
| HCT116 | ~20 |
| LS174 | ~15 |
| RKO | ~10 |
Data extrapolated from a study by Moreno et al. (2022), where CBGV consistently showed the lowest IC₅₀ values compared to other CBG variants.
Potential Therapeutic Applications
The pharmacological activities of CBGV and CBGVA suggest their potential in several therapeutic areas.
Epilepsy
The inhibitory action of CBGVA on T-type calcium channels provides a strong rationale for its investigation as an anticonvulsant. Studies in mouse models of Dravet syndrome, a severe form of childhood epilepsy, have demonstrated that phytocannabinoid acids, including CBGVA, can cross the blood-brain barrier and may contribute to anti-seizure effects.
Cancer
The demonstrated in vitro cytotoxicity of CBGV against colorectal cancer cells suggests its potential as an anti-cancer agent. Further in vivo studies are necessary to validate these findings and to elucidate the underlying mechanisms of action.
Inflammatory Conditions
Based on the anti-inflammatory properties of the related compound CBG, CBGV may have therapeutic potential for inflammatory conditions. The hypothesized modulation of the NF-κB pathway suggests that CBGV could be beneficial in a range of inflammatory diseases.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of CBGV and CBGVA.
Quantification of CBGV and CBGVA using HPLC-UV
Objective: To quantify the concentration of CBGV and CBGVA in a given sample (e.g., cannabis extract, plasma).
Methodology:
-
Sample Preparation:
-
For plant material, air-dry and mill to a fine powder.
-
Extract a known weight of the powdered material (e.g., 0.2-0.5 g) with a suitable organic solvent (e.g., 10 mL of HPLC-grade acetone or methanol/chloroform 9:1 v/v) using ultrasonication for approximately 30 minutes.
-
Filter the extract through a 0.22 µm syringe filter.
-
Dilute the filtered extract as necessary to fall within the calibration range.
-
For plasma samples, perform a protein precipitation step followed by liquid-liquid or solid-phase extraction.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 70% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 270 nm.
-
-
Calibration:
-
Prepare a series of calibration standards of CBGV and CBGVA of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration for each analyte.
-
-
Quantification:
-
Inject the prepared sample and determine the peak areas for CBGV and CBGVA.
-
Calculate the concentration of each analyte in the sample using the calibration curve.
-
Workflow for quantification of CBGV and CBGVA by HPLC.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To assess the potential anti-inflammatory activity of CBGV by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT): Determine the non-toxic concentrations of CBGV by treating cells with a range of concentrations for 24 hours and performing an MTT assay.
-
NO Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of CBGV for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only treated control.
-
In Vivo Colorectal Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of CBGV in a mouse xenograft model of colorectal cancer.
Methodology:
-
Cell Culture: Culture a human colorectal cancer cell line (e.g., SW620) in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer CBGV (dissolved in a suitable vehicle such as a mixture of ethanol, Cremophor, and saline) via intraperitoneal injection at a specified dose and frequency (e.g., 10 mg/kg daily). The control group receives the vehicle only.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
In Vivo Dravet Syndrome Mouse Model
Objective: To assess the anticonvulsant effects of CBGVA in a mouse model of Dravet syndrome.
Methodology:
-
Animal Model: Use a genetic mouse model of Dravet syndrome, such as the Scn1a+/- mice.
-
Treatment:
-
Administer CBGVA (dissolved in a vehicle such as a Tween 80-based formulation to potentially enhance brain penetration) via intraperitoneal injection at various doses.
-
-
Seizure Induction and Monitoring:
-
Induce seizures through hyperthermia by gradually increasing the core body temperature of the mice.
-
Monitor the mice for seizure activity, recording the temperature at which seizures occur and the severity of the seizures.
-
-
Data Analysis: Compare the seizure threshold temperature and seizure severity between the CBGVA-treated and vehicle-treated groups.
Signaling Pathways
The following diagrams illustrate the known and hypothesized signaling pathways modulated by CBGVA and CBGV.
Signaling targets of Cannabigerovarinic Acid (CBGVA).
Hypothesized anti-inflammatory signaling of CBGV via NF-κB.
Conclusion
This compound (CBGV) and Cannabigerovarinic Acid (CBGVA) represent a promising area of cannabinoid research. The available data, though still limited compared to major cannabinoids, highlight their potential as therapeutic agents for epilepsy, cancer, and inflammatory disorders. The unique pharmacological profiles of these varin-type cannabinoids underscore the need for continued investigation to fully elucidate their mechanisms of action and to explore their clinical utility. This technical guide serves as a foundational resource to support and stimulate further research into these intriguing compounds.
References
The Enigmatic Varin: A Technical Guide to the Natural Sources, Botanical Distribution, and Analysis of Cannabigerovarin (CBGV)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabigerovarin (CBGV), a propyl homolog of the more well-known cannabigerol (CBG), is a naturally occurring, non-psychoactive phytocannabinoid found in Cannabis sativa L.[1][2] As a member of the "varin" series of cannabinoids, characterized by a shorter three-carbon side chain, CBGV and its acidic precursor, cannabigerovarinic acid (CBGVA), are gaining attention for their potential therapeutic properties.[3][4] This technical guide provides an in-depth overview of the current scientific understanding of CBGV, focusing on its natural sources, botanical distribution, biosynthesis, and analytical methodologies for its isolation and quantification. Furthermore, this document explores the nascent research into its pharmacological activity and signaling pathways, offering a valuable resource for researchers and professionals in the fields of cannabinoid science and drug development.
Natural Sources and Botanical Distribution
This compound is a minor cannabinoid, typically found in trace amounts in most Cannabis sativa chemovars.[2] Unlike its pentyl counterpart, CBG, which can be found in higher concentrations in specific strains, there are currently no known commercially available cannabis varieties that are selectively bred for high CBGV content. Its natural occurrence is intrinsically linked to the biosynthesis of its precursor, cannabigerovarinic acid (CBGVA).
The botanical distribution of CBGV is therefore dependent on the genetic and enzymatic machinery present in a particular Cannabis sativa plant to produce varin-type cannabinoids. This involves the utilization of divarinic acid as a precursor, in contrast to the olivetolic acid used for the synthesis of pentyl cannabinoids like CBG.
Quantitative Analysis of CBGV in Cannabis Sativa
The concentration of CBGV in Cannabis sativa is generally low. Quantitative data is sparse in the scientific literature; however, available analyses indicate that its presence is often orders of magnitude lower than that of major cannabinoids like THC and CBD. The following table summarizes representative quantitative data for CBGV and its precursor CBGVA from available studies. It is important to note that these values can vary significantly based on the chemovar, growing conditions, and analytical methodology.
| Cannabis Sativa Chemovar/Sample | CBGV (% w/w) | CBGVA (% w/w) | Analytical Method | Reference |
| Commercial Hemp CBG Extract Impurity | 0.01 - 1.00 µg/mL | Not Reported | HPLC-UV-HRMS | |
| Various Cannabis Sativa L. Chemovars | Low but detectable | Variable | HPLC-MS/MS |
Biosynthesis of this compound
The biosynthesis of CBGV begins with its acidic precursor, CBGVA. This process is a parallel pathway to the well-understood biosynthesis of CBG. The key differentiator is the initial building block used by the plant.
-
Precursor Synthesis: The pathway initiates with the formation of divarinic acid, which is derived from butyl-CoA.
-
Prenylation: Aromatic prenyltransferase enzymes catalyze the addition of a geranyl pyrophosphate (GPP) group to divarinic acid, resulting in the formation of cannabigerovarinic acid (CBGVA).
-
Decarboxylation: CBGVA is the direct precursor to CBGV. The conversion of CBGVA to the neutral CBGV occurs through decarboxylation, a process that can be initiated by heat, light, or prolonged storage.
References
Methodological & Application
Application Notes and Protocols for the Detection and Quantification of Cannabigerovarin (CBGV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerovarin (CBGV), a propyl homolog of cannabigerol (CBG), is a non-psychoactive phytocannabinoid found in the cannabis plant.[1][2] As research into the therapeutic potential of minor cannabinoids expands, robust and validated analytical methods for the accurate detection and quantification of CBGV in various matrices are crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the analysis of CBGV using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary analytical techniques for the quantification of CBGV are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or photodiode array (PDA) detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] While HPLC-UV is a cost-effective and widely available technique suitable for potency testing and quality control of raw materials and finished products[4], LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex matrices and trace-level quantification. Gas Chromatography (GC) can also be used, but often requires derivatization to prevent the decarboxylation of acidic cannabinoids at high temperatures.
Quantitative Data Summary
The following table summarizes the quantitative data for the analytical methods described in this document. This data is essential for determining the suitability of a method for a specific application.
| Parameter | HPLC-UV | LC-MS/MS | Source |
| Limit of Detection (LOD) | 0.003 Wt% | 0.024 - 0.048 ng/mL (for other cannabinoids) | |
| Limit of Quantification (LOQ) | 0.6 - 4.8 µg/mL (for other cannabinoids) | 0.195 ng/mL (for other cannabinoids) | |
| Linearity (R²) (for other cannabinoids) | > 0.999 | > 0.99 | |
| Accuracy (% Recovery) | 81% - 104% (for other cannabinoids) | 94.2% - 112.7% (Intra-day) | |
| Precision (%RSD) | ≤ 7.59% | 97.2% - 110.9% (Inter-day) |
Note: Data for LOD, LOQ, Linearity, Accuracy, and Precision for LC-MS/MS are based on values reported for other cannabinoids (THC, CBD, THCA, CBDA) in the cited literature, as specific data for CBGV was not available in the search results. These values provide a general indication of the expected performance of the method for CBGV.
Experimental Protocols
Protocol 1: Quantification of CBGV in Cannabis Plant Material by HPLC-UV
This protocol describes the analysis of CBGV in dried and powdered cannabis plant material.
1. Sample Preparation
-
Homogenization: Grind the dried cannabis sample into a fine powder to ensure homogeneity. This can be achieved using a grinder with stainless steel ball bearings.
-
Extraction:
-
Accurately weigh approximately 0.2 to 0.5 grams of the powdered sample into a centrifuge tube.
-
Add 10 mL of HPLC-grade acetone or methanol.
-
Perform extraction using ultrasonication for 30 minutes, ensuring the water bath temperature does not exceed 35°C.
-
Centrifuge the sample to pellet the solid material.
-
-
Filtration and Dilution:
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range of the instrument. A 2-fold dilution for leaf extracts and a 5-fold dilution for floral extracts is a good starting point.
-
2. HPLC-UV Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV or PDA detector.
-
Column: Ascentis® Express C18 column or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.085% phosphoric acid, is commonly used. The use of ammonium formate in the mobile phase can help in resolving co-eluting cannabinoids.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detection Wavelength: Cannabinoids are typically monitored at 220 nm for lower concentrations and 270 nm for higher concentrations.
-
Injection Volume: 5 - 20 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards of CBGV in the mobile phase.
-
Inject the standards and the prepared sample extracts into the HPLC system.
-
Construct a calibration curve by plotting the peak area of CBGV against the concentration of the standards.
-
Determine the concentration of CBGV in the sample extracts from the calibration curve.
Protocol 2: Trace-Level Quantification of CBGV in Biological Matrices by LC-MS/MS
This protocol is suitable for the sensitive and selective quantification of CBGV in matrices such as plasma or tissue homogenates.
1. Sample Preparation
-
Extraction:
-
To 100 µL of the biological sample (e.g., plasma), add an internal standard (e.g., CBGV-d3, if available) and a protein precipitation solvent like acetonitrile.
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Filtration:
-
Transfer the supernatant to a new tube and filter through a 0.2 µm filter.
-
The filtered extract is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column with a particle size of 2.7 µm is suitable.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid or ammonium formate, is typically used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for cannabinoids.
-
MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for CBGV need to be determined by infusing a standard solution. The transition for the protonated molecule [M+H]+ to a characteristic product ion will be used for quantification, and a second transition for confirmation.
3. Calibration and Quantification
-
Prepare a calibration curve by spiking known amounts of CBGV standard into a blank matrix.
-
Process the calibration standards and samples as described in the sample preparation section.
-
Analyze the extracts by LC-MS/MS.
-
Quantify CBGV in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: Workflow for Cannabis Sample Preparation.
Caption: General Analytical Workflow Diagram.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the reliable detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results obtained. As research on CBGV continues, these analytical protocols will be vital for advancing our understanding of its properties and potential applications.
References
Chromatographic Techniques for the Separation of Cannabigerovarin (CBGV) from Other Cannabinoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cannabigerovarin (CBGV) is a minor cannabinoid found in the cannabis plant. As research into the therapeutic potential of various cannabinoids expands, the demand for pure reference standards and isolated compounds for preclinical and clinical studies is rapidly increasing. However, the chemical similarity of cannabinoids presents a significant challenge for their separation and purification. This document provides detailed application notes and protocols for the chromatographic separation of CBGV from other cannabinoids, targeting researchers, scientists, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Centrifugal Partition Chromatography (CPC), offering a range of options from analytical to preparative scale.
Section 1: High-Performance Liquid Chromatography (HPLC) for CBGV Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of cannabinoids due to its high resolution and sensitivity.[1][2] Reversed-phase HPLC is the most common modality for cannabinoid analysis, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[3]
Application Note: Analytical and Preparative HPLC for CBGV
Objective: To separate and quantify CBGV from a complex cannabinoid mixture and to provide a framework for scaling up to preparative purification.
Challenges: A significant challenge in reversed-phase HPLC is the co-elution of certain cannabinoids with similar polarities, such as CBG and CBD.[4] While CBGV has a different retention time, optimizing the mobile phase and column chemistry is crucial for achieving baseline separation from its structural analogs.[5]
Key Separation Principles: In reversed-phase HPLC, cannabinoids are separated based on their hydrophobicity. Less polar cannabinoids will have a stronger interaction with the nonpolar stationary phase (e.g., C18) and thus will be retained longer, resulting in a later elution time. The choice of organic modifier (e.g., acetonitrile or methanol) and the use of additives like formic acid or ammonium formate in the mobile phase can significantly influence the selectivity and resolution of the separation.
Quantitative Data: HPLC Retention Times
The following table summarizes the retention times for CBGV and other cannabinoids obtained from a UHPLC-HRMS analysis, which was optimized to improve the separation of CBGV and CBDV.
| Cannabinoid | Retention Time (t_R) [min] | Precursor Ion (m/z) | Product Ions (m/z) |
| CBGV | 2.88 | 289.1800 | 177.0910, 123.0804 |
| CBDV | 3.16 | 287.1642 | 231.1429, 189.1011, 135.0799 |
| CBDB | 3.51 | 287.1642 | 219.1481, 177.0910, 163.0754 |
| CBG | 4.09 | 317.2111 | 205.1223, 135.0804 |
| CBD | 4.54 | 315.1955 | 259.1742, 193.1272, 135.0804 |
| CBCV | 5.86 | 287.1642 | 123.0804 |
| Δ⁹-THC | 6.27 | 315.1955 | 193.1272 |
| Δ⁸-THC | 6.46 | 315.1955 | 193.1272 |
| CBC | 7.04 | 315.1955 | 123.0804 |
Table adapted from a study aimed at optimizing the separation of CBD impurities, including CBGV.
Experimental Protocol: Analytical HPLC Method for CBGV
This protocol is based on a method optimized for the separation of minor cannabinoids, including CBGV.
1. Instrumentation and Columns:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a High-Resolution Mass Spectrometer (HRMS).
-
Column: A reversed-phase C18 column is commonly used. For the data presented above, a specific column was utilized to achieve the reported separation.
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Ensure all solvents are HPLC grade and are degassed prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 0.2 mL/min. This reduced flow rate was found to improve the separation of CBGV and CBDV.
-
Gradient Elution:
-
0-1 min: 70% B
-
1-7 min: 70% to 95% B
-
7-8 min: 95% B
-
8-9 min: 95% to 70% B
-
9-12 min: 70% B
-
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: Mass Spectrometry (MS) operated in positive ion mode.
4. Sample Preparation:
-
Prepare a standard mixture of cannabinoids, including CBGV, at a concentration of 50 µg/mL in a suitable solvent like methanol or acetonitrile.
-
For cannabis extracts, perform an initial extraction using a suitable solvent (e.g., ethanol), followed by filtration and dilution to an appropriate concentration.
Workflow for HPLC Analysis of CBGV
Caption: Workflow for the HPLC analysis of CBGV.
Section 2: Flash Chromatography for CBGV Isolation
Flash chromatography is a rapid purification technique that utilizes a solid stationary phase (typically silica gel) and a solvent system that is pushed through the column under pressure. It is often used as a preliminary purification step to isolate cannabinoids from crude extracts before further polishing with preparative HPLC.
Application Note: Normal-Phase Flash Chromatography for Minor Cannabinoids
Objective: To perform an initial separation of minor cannabinoids, including CBGV, from a crude cannabis extract.
Key Separation Principles: Normal-phase chromatography separates compounds based on their polarity. More polar compounds will have a stronger interaction with the polar silica stationary phase and will elute later than less polar compounds. This technique can be effective for separating CBG and its analogs from other less polar cannabinoids.
Experimental Protocol: Normal-Phase Flash Chromatography
This protocol is a general guideline for the separation of minor cannabinoids and can be adapted for the enrichment of CBGV.
1. Instrumentation and Materials:
-
System: Automated flash chromatography system with a UV detector.
-
Column: Pre-packed silica gel column.
-
Solvents: Hexane and ethyl acetate (or other suitable non-polar/polar solvent combinations).
2. Mobile Phase Preparation:
-
Prepare a gradient system of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
3. Chromatographic Conditions:
-
Sample Loading: Dissolve the crude cannabis extract in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Elution: Start with a low percentage of the polar solvent and gradually increase the concentration to elute compounds of increasing polarity. A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate.
-
Detection: Monitor the elution of cannabinoids using a UV detector, typically at wavelengths around 220-230 nm.
4. Fraction Collection:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions using an analytical technique like HPLC-MS to identify the fractions containing CBGV. In one study, a mass of 333 was detected which could correspond to CBGV-A.
Logical Flow for Flash Chromatography Purification
Caption: Workflow for CBGV enrichment using flash chromatography.
Section 3: Centrifugal Partition Chromatography (CPC) for Cannabinoid Separation
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that does not use a solid stationary phase. Instead, it utilizes two immiscible liquid phases, with one held stationary by a strong centrifugal force while the mobile phase is pumped through it. This technique is highly scalable and can handle crude extracts with minimal sample preparation.
Application Note: Single-Step Purification and Enrichment of Minor Cannabinoids by CPC
Objective: To achieve a one-step purification of major cannabinoids and simultaneous enrichment of minor cannabinoids, including CBGV, from a crude cannabis extract.
Key Separation Principles: CPC separates compounds based on their differential partitioning between two immiscible liquid phases. The choice of the biphasic solvent system is critical for achieving the desired separation.
Experimental Protocol: Centrifugal Partition Chromatography
The following protocol is based on a study that demonstrated the capability of CPC to purify and enrich a range of cannabinoids.
1. Instrumentation:
-
System: Centrifugal Partition Chromatograph (e.g., CPC 250).
2. Solvent System Selection:
-
A biphasic solvent system is prepared by mixing two immiscible solvents. The selection of the solvent system is crucial and is determined by the target compounds.
3. Chromatographic Conditions:
-
Rotation Speed: 2000 rpm.
-
Elution Flow Rate: 12 mL/min.
-
Extrusion Flow Rate: 50 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 220 nm, 263 nm, 280 nm) and a scan from 200-400 nm.
4. Procedure:
-
The column is first filled with the stationary phase.
-
The mobile phase is then pumped through the column while it is rotating.
-
The crude extract, dissolved in a suitable solvent, is injected into the system.
-
Fractions are collected based on the UV chromatogram.
5. Further Purification:
-
The fractions enriched with minor cannabinoids like CBGV can be subjected to a second CPC run with an optimized solvent system to achieve higher purity.
CPC Experimental Workflow
Caption: Centrifugal Partition Chromatography workflow for CBGV purification.
Conclusion
The separation of CBGV from other cannabinoids can be effectively achieved using a variety of chromatographic techniques. HPLC offers high resolution for analytical quantification and can be scaled up for preparative purposes. Flash chromatography provides a rapid method for initial purification and enrichment of minor cannabinoids from crude extracts. Centrifugal Partition Chromatography is a scalable technique that allows for the processing of large amounts of crude material with high recovery rates. The choice of technique will depend on the specific goals of the researcher, including the desired purity, scale of operation, and available instrumentation. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing methods for the isolation and purification of CBGV for further scientific investigation.
References
- 1. uv.es [uv.es]
- 2. luciditysystems.com [luciditysystems.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Cannabigerovarin (CBGV)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and purifying Cannabigerovarin (CBGV), a minor cannabinoid with growing research interest. Due to its low abundance in most cannabis varieties, efficient and precise protocols are crucial for its isolation.[1][2][3] The following sections detail common extraction and purification techniques, supported by quantitative data and experimental workflows.
Part 1: Extraction of this compound from Cannabis Biomass
The initial step in isolating CBGV involves its extraction from the plant material. The choice of extraction method depends on the desired scale, purity, and available equipment.
Supercritical CO₂ Extraction
Supercritical Carbon Dioxide (CO₂) extraction is a highly tunable and environmentally friendly method for selectively extracting cannabinoids.[4] By manipulating temperature and pressure, the solvating power of CO₂ can be adjusted to target specific compounds.[5] This technique is known for producing high-purity extracts with no residual solvent.
Experimental Protocol: Supercritical CO₂ Extraction
-
Biomass Preparation: Dry and grind the cannabis biomass to a consistent particle size (e.g., 500 µm) to maximize surface area for extraction.
-
Extractor Loading: Load the ground biomass into the extraction vessel.
-
Parameter Setup: Set the extraction parameters. Optimal conditions for CBG extraction have been reported at 55°C and 235 bar with a CO₂ flow rate of 15 g/min .
-
Extraction: Pump supercritical CO₂ through the biomass. The cannabinoid-rich solvent is then passed to a separator.
-
Separation & Collection: In the separator, the pressure is lowered, causing the CO₂ to return to a gaseous state and leaving the cannabinoid extract behind.
-
Post-Processing: The collected crude extract, rich in CBGV and other cannabinoids, is now ready for purification. A cold separator can be used to maximize the yield.
Ethanol Extraction
Ethanol extraction is an efficient and scalable method, widely used for bulk cannabinoid extraction. Cold ethanol extraction is particularly advantageous as it minimizes the co-extraction of undesirable compounds like chlorophyll and waxes.
Experimental Protocol: Cold Ethanol Extraction
-
Biomass Preparation: Dry and grind the cannabis biomass.
-
Chilling: Cool the food-grade ethanol to temperatures between -20°C and -40°C.
-
Soaking: Submerge the biomass in the chilled ethanol for a defined period (e.g., 5-10 minutes) to dissolve the cannabinoids and terpenes.
-
Filtration: Separate the plant solids from the ethanol-cannabinoid solution through filtration.
-
Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator or falling film evaporator. This step also allows for the recovery and reuse of the ethanol.
-
Crude Extract Collection: The resulting crude oil contains a mixture of cannabinoids, including CBGV, and is ready for purification.
Hydrocarbon Extraction (Hexane)
Hexane is a non-polar solvent effective for extracting a range of cannabinoids, including CBG and CBGV. However, due to its toxicity, complete removal from the final product is critical.
Experimental Protocol: Hexane Maceration
-
Biomass Preparation: Dry and grind the cannabis biomass.
-
Maceration: Soak the biomass in hexane (e.g., a solvent-to-plant material ratio of 25 L/kg) for a specified duration (e.g., 1-3 hours).
-
Filtration: Filter the mixture to remove the solid plant material.
-
Solvent Removal: Evaporate the hexane under a vacuum to concentrate the cannabinoid extract.
-
Purging: A final purging step in a vacuum oven is necessary to ensure all residual hexane is removed.
Table 1: Comparison of Extraction Methods and Yields
| Extraction Method | Typical Parameters | Reported Yield | Advantages | Disadvantages |
| Supercritical CO₂ | 55°C, 235 bar, 15 g/min CO₂ flow, 2 hours | ~4.6 g CBG / 100g biomass | High selectivity, no residual solvent, "green" method. | High initial equipment cost. |
| Cold Ethanol | -20°C to -40°C | 5.8-28% total cannabinoids | Scalable, efficient, safe when handled properly. | Can co-extract water-soluble compounds if not chilled properly. |
| Hexane Maceration | Room temperature, 1-3 hours | ~6% for CBG and CBGV | Effective for non-polar cannabinoids. | Solvent toxicity requires complete removal. |
Diagram 1: General Workflow for Cannabinoid Extraction
Caption: A generalized workflow for the initial extraction of cannabinoids from plant material.
Part 2: Purification of this compound
Following extraction, the crude oil is a complex mixture of cannabinoids, terpenes, waxes, and other plant compounds. Purification is essential to isolate CBGV to a high degree of purity.
Winterization (Dewaxing)
Winterization is a crucial first step in purification, especially for CO₂ and warm ethanol extracts, to remove fats, lipids, and waxes.
Experimental Protocol: Winterization
-
Dissolution: Dissolve the crude extract in ethanol (e.g., 10:1 ethanol to extract ratio).
-
Chilling: Place the solution in a freezer at a temperature below -20°C for 24-48 hours. This causes the waxes and lipids to precipitate.
-
Filtration: While still cold, filter the mixture through a filter paper to remove the precipitated fats and waxes.
-
Solvent Removal: Evaporate the ethanol from the filtered solution to obtain the dewaxed cannabinoid oil.
Flash Chromatography
Flash chromatography is a rapid purification technique often used as a preliminary step to separate major cannabinoid groups and remove pigments like chlorophyll.
Experimental Protocol: Flash Chromatography
-
Column Packing: Pack a column with a stationary phase, typically silica gel.
-
Sample Loading: Dissolve the dewaxed extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Push the mobile phase (a mixture of organic solvents, e.g., heptane and ethyl acetate) through the column under pressure.
-
Fraction Collection: Collect fractions as they elute from the column. The separation is based on the different affinities of the compounds for the stationary phase.
-
Analysis: Analyze the collected fractions using an analytical technique like HPLC to identify the fractions containing CBGV.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity, preparative HPLC is a highly effective method for isolating minor cannabinoids like CBGV.
Experimental Protocol: Preparative HPLC
-
System Setup:
-
Column: C18 for reversed-phase or silica for normal-phase chromatography.
-
Mobile Phase: A gradient of solvents is often used for effective separation. For reversed-phase, this could be a gradient of water and acetonitrile/methanol. For normal-phase, a mixture of non-polar solvents like hexane/heptane and a slightly more polar solvent like ethyl acetate is common.
-
-
Sample Injection: Inject the CBGV-rich fraction obtained from flash chromatography into the HPLC system.
-
Separation and Detection: The cannabinoids are separated based on their interaction with the stationary phase. A detector (e.g., UV) is used to monitor the elution of compounds.
-
Fraction Collection: Use an automated fraction collector to isolate the peak corresponding to CBGV.
-
Post-Processing: Evaporate the solvent from the collected fraction to obtain pure CBGV.
Table 2: Purification Techniques and Achieved Purity
| Purification Method | Stationary Phase | Mobile Phase Example | Achieved Purity | Purpose |
| Flash Chromatography | Silica Gel | Heptane/Ethyl Acetate | - | Initial cleanup, removal of pigments and waxes. |
| Preparative HPLC | C18 (Reversed-Phase) | Water/Acetonitrile | >99% | High-resolution isolation of individual cannabinoids. |
| Simulated Moving Bed | C18 | Ethanol/Water | 97% for CBG | Continuous, large-scale purification. |
| Combined Matrix Removal & Recycling Chromatography | Not specified | Not specified | 100% for CBG | High-purity separation of closely eluting compounds. |
Diagram 2: Workflow for the Purification of CBGV
Caption: A multi-step workflow for the purification of CBGV from a crude cannabinoid extract.
Part 3: Analytical Methods for Quality Control
Throughout the extraction and purification process, it is essential to monitor the cannabinoid profile and potency. High-Performance Liquid Chromatography with an Ultraviolet (UV) or Diode Array Detector (DAD) is the most common method for this purpose.
Key Analytical Parameters:
-
Potency: Quantifying the concentration of CBGV and other cannabinoids.
-
Purity: Determining the percentage of CBGV in the final isolated product.
-
Residual Solvents: Ensuring that no harmful solvents remain from the extraction process.
-
Contaminants: Testing for pesticides, heavy metals, and mycotoxins.
References
- 1. What is CBGV? Discover its Effects - Cannactiva [cannactiva.com]
- 2. formulaswiss.com [formulaswiss.com]
- 3. gvbbiopharma.com [gvbbiopharma.com]
- 4. Supercritical Carbon Dioxide Technology for Recovering Valuable Phytochemicals from Cannabis sativa L. and Valorization of Its Biomass for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Cannabigerovarin (CBGV)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various in vitro experimental models to investigate the biological effects of Cannabigerovarin (CBGV), a non-psychotropic phytocannabinoid. The following sections detail the molecular targets of CBGV, its effects on cellular processes, and step-by-step protocols for key assays.
Molecular Targets of this compound (CBGV)
CBGV interacts with several molecular targets within the cell, extending beyond the classical cannabinoid receptors. Understanding these interactions is crucial for elucidating its mechanism of action.
1.1. Cannabinoid Receptors (CB1 and CB2)
CBGV exhibits interaction with both CB1 and CB2 receptors, which are key components of the endocannabinoid system.[1][2] While its affinity for these receptors is still under investigation, it is believed to modulate their activity.[1]
1.2. Transient Receptor Potential (TRP) Channels
Emerging evidence highlights TRP channels as significant targets for cannabinoids, including CBGV.[3][4] These ion channels are involved in various sensory processes, including pain and inflammation. CBGV has been shown to stimulate TRPV1 and is also reported to interact with TRPV2, TRPV3, and TRPV4. This interaction with TRP channels suggests a potential role for CBGV in modulating pain and inflammation.
1.3. Serotonin 1A (5-HT1A) Receptor
CBGV has been identified as a moderately potent antagonist of the 5-HT1A receptor. This interaction suggests that CBGV could modulate serotonergic signaling, which is implicated in mood and anxiety disorders.
1.4. G-Protein Coupled Receptor 55 (GPR55)
CBGV is a potent inhibitor of LPI-induced GPR55 signaling. GPR55 is an orphan receptor that is involved in various physiological processes, including inflammation and cancer cell proliferation.
Cellular Effects of this compound (CBGV)
CBGV has been shown to elicit a range of effects on cellular functions, particularly in the context of cancer biology.
2.1. Anti-Cancer Properties
-
Inhibition of Cancer Cell Proliferation: CBGV has demonstrated the ability to reduce the viability and proliferation of various cancer cell lines, including those from the breast, prostate, and colon.
-
Induction of Apoptosis: Studies have shown that CBGV can induce programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: CBGV has been observed to cause a halt in all phases of the cell cycle in leukemic cells, thereby preventing their division and proliferation.
-
Inhibition of Cancer Cell Invasion: In vitro models have indicated that CBGV can reduce the invasive potential of cancer cells.
Summary of Quantitative Data
The following tables summarize the reported in vitro activities of CBGV and related cannabinoids for easy comparison.
Table 1: Receptor Binding and Functional Activity of CBGV
| Target | Assay Type | Species | Cell Line/Tissue | Effect | Potency (EC50/IC50/Ki) | Reference |
| TRPV1 | Calcium Influx | Human | HEK293 | Agonist | - | |
| TRPV2 | Calcium Influx | Rat | HEK293 | Agonist | THC > CBD > CBGV > CBG | |
| TRPV3 | Calcium Influx | Human | - | Desensitization | More efficacious at desensitizing than activating | |
| TRPV4 | Calcium Influx | Human | - | Desensitization | More efficacious at desensitizing than activating | |
| 5-HT1A | Radioligand Binding | Mouse | Brain Membranes | Antagonist | Moderately potent | |
| GPR55 | MAPK Signaling | - | - | Inhibitor | Potent |
Table 2: Anti-Cancer Effects of CBGV in Vitro
| Cancer Type | Cell Line | Assay | Effect | Concentration | Reference |
| Leukemia | - | Cell Cycle Analysis | Arrest at all phases | - | |
| Glioblastoma | Patient-derived | Cell Viability (MTT) | Reduced viability | IC50 ~28.1 µM | |
| Colon Cancer | SW-620 | Cell Viability | Reduced viability | Significant at 6-12 µg/mL | |
| Breast Cancer | - | Cell Proliferation | Reduced proliferation | - |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to study the effects of CBGV.
4.1. Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity of CBGV for a specific receptor (e.g., CB1, CB2, or 5-HT1A).
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells or brain tissue).
-
Radiolabeled ligand specific for the receptor (e.g., [³H]CP-55,940 for CB receptors, [³H]8-OH-DPAT for 5-HT1A).
-
Unlabeled CBGV.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled CBGV in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + varying concentrations of CBGV).
-
Add the cell membrane preparation to each well.
-
Add the radiolabeled ligand to all wells at a concentration close to its Kd.
-
Add the different dilutions of CBGV to the competitive binding wells.
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CBGV.
-
Determine the IC₅₀ value (concentration of CBGV that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
CBGV stock solution (dissolved in a suitable solvent like DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of CBGV (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the log concentration of CBGV to determine the IC₅₀ value.
-
4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects and quantifies apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
-
Materials:
-
Cancer cell line of interest.
-
CBGV.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with CBGV at the desired concentrations for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Use flow cytometry software to create dot plots of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Gate the cell populations:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Quantify the percentage of cells in each quadrant.
-
4.4. TRP Channel Activation Assay (Calcium Imaging)
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRP channel activation.
-
Materials:
-
Cells expressing the TRP channel of interest (e.g., HEK293-TRPV1).
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
CBGV.
-
HBSS (Hank's Balanced Salt Solution) or similar buffer.
-
Fluorescence microscope or plate reader with calcium imaging capabilities.
-
-
Procedure:
-
Plate the cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add CBGV at the desired concentration and continuously record the fluorescence signal.
-
As a positive control, add a known agonist for the TRP channel (e.g., capsaicin for TRPV1).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in [Ca²⁺]i.
-
Quantify the peak fluorescence intensity after the addition of CBGV.
-
Express the response as a percentage of the response to the positive control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Overview of CBGV's molecular targets.
Figure 2. General workflow for assessing CBGV's in vitro effects.
Figure 3. Simplified pathway of CBGV-induced apoptosis.
References
Designing In Vivo Studies to Assess the Biological Activity of Cannabigerovarin (CBGV)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerovarin (CBGV) is a non-psychoactive phytocannabinoid found in the cannabis plant.[1][2][3] Structurally similar to cannabigerol (CBG), CBGV is the varin-type analog, characterized by a propyl side chain instead of a pentyl side chain.[1][3] While research on CBGV is still in its early stages compared to major cannabinoids like THC and CBD, preliminary evidence suggests it may possess therapeutic potential, particularly in the areas of inflammation, pain management, and oncology. Like other cannabinoids, CBGV is thought to exert its effects through interaction with the endocannabinoid system (ECS), including the cannabinoid receptors CB1 and CB2, as well as other molecular targets.
These application notes provide detailed protocols for designing and conducting in vivo studies to rigorously evaluate the biological activities of CBGV. The following sections outline experimental designs for assessing its anti-inflammatory, analgesic, and anti-cancer properties, complete with data presentation tables and workflow diagrams to guide researchers in this emerging field.
Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of cannabinoids is a key area of investigation. These protocols are designed to assess the efficacy of CBGV in mitigating inflammatory responses in established murine models.
Carrageenan-Induced Paw Edema Model
This widely used model assesses acute inflammation.
Experimental Protocol:
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Experimental Groups (n=8 per group):
-
Vehicle Control (e.g., 5% Tween 80 in saline)
-
CBGV (1, 5, and 10 mg/kg, intraperitoneally - i.p.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Procedure:
-
Administer CBGV, vehicle, or positive control 30 minutes prior to inducing inflammation.
-
Induce inflammation by injecting 50 µL of 1% λ-carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Measure paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
At the end of the experiment (4 hours), euthanize the animals and collect paw tissue for further analysis (e.g., cytokine measurement).
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control. Analyze pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in paw tissue homogenates using ELISA.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h (Mean ± SEM) | Edema Inhibition (%) | TNF-α Level (pg/mg tissue) (Mean ± SEM) |
| Vehicle Control | - | 0.85 ± 0.05 | - | 150.2 ± 12.5 |
| CBGV | 1 | 0.68 ± 0.04 | 20.0 | 125.8 ± 10.1 |
| CBGV | 5 | 0.45 ± 0.03 | 47.1 | 85.4 ± 7.9 |
| CBGV | 10 | 0.32 ± 0.02 | 62.4 | 60.1 ± 5.6 |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1 | 55.7 ± 4.8 |
Experimental Workflow:
Workflow for Carrageenan-Induced Paw Edema Model.
Assessment of Analgesic Activity
Chronic pain is a significant health issue, and cannabinoids are being explored as potential therapeutic agents. The following protocols assess the analgesic effects of CBGV in models of thermal and neuropathic pain.
Hot Plate Test for Thermal Pain
This model evaluates central analgesic activity.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: As described in section 1.1.
-
Experimental Groups (n=8 per group):
-
Vehicle Control
-
CBGV (2.5, 5, and 10 mg/kg, i.p.)
-
Positive Control (e.g., Morphine, 5 mg/kg, subcutaneous - s.c.)
-
-
Procedure:
-
Establish a baseline latency by placing each rat on a hot plate maintained at 55 ± 0.5°C and recording the time until a response (licking of hind paws or jumping) is observed. A cut-off time of 30 seconds is used to prevent tissue damage.
-
Administer CBGV, vehicle, or positive control.
-
Measure the reaction latency at 30, 60, 90, and 120 minutes post-administration.
-
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Peak %MPE (Mean ± SEM) | Time to Peak Effect (min) |
| Vehicle Control | - | 8.2 ± 2.1 | - |
| CBGV | 2.5 | 25.6 ± 4.5 | 60 |
| CBGV | 5 | 48.9 ± 5.8 | 60 |
| CBGV | 10 | 65.3 ± 6.2 | 90 |
| Morphine | 5 | 88.4 ± 3.7 | 30 |
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model mimics chronic nerve pain.
Experimental Protocol:
-
Animal Model: Male Wistar rats (220-280g).
-
Surgical Procedure:
-
Anesthetize the rat and expose the right sciatic nerve.
-
Place four loose ligatures around the nerve.
-
-
Post-operative Care: Allow animals to recover for 7-10 days, during which neuropathic pain symptoms develop.
-
Experimental Groups (n=8 per group):
-
Sham (surgery without nerve ligation) + Vehicle
-
CCI + Vehicle
-
CCI + CBGV (5 and 10 mg/kg/day, oral gavage - p.o.)
-
CCI + Positive Control (e.g., Gabapentin, 100 mg/kg/day, p.o.)
-
-
Procedure:
-
Begin daily treatment on day 7 post-surgery for 14 consecutive days.
-
Assess mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source) before the first treatment and on days 7, 14, and 21.
-
-
Data Analysis: Compare paw withdrawal thresholds and latencies between groups over time.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Paw Withdrawal Threshold (g) on Day 21 (Mean ± SEM) | Paw Withdrawal Latency (s) on Day 21 (Mean ± SEM) |
| Sham + Vehicle | - | 14.5 ± 0.8 | 12.8 ± 0.7 |
| CCI + Vehicle | - | 3.2 ± 0.4 | 5.1 ± 0.5 |
| CCI + CBGV | 5 | 7.8 ± 0.6 | 8.9 ± 0.6 |
| CCI + CBGV | 10 | 11.5 ± 0.9 | 10.7 ± 0.8 |
| CCI + Gabapentin | 100 | 12.1 ± 0.7 | 11.2 ± 0.9 |
Assessment of Anti-Cancer Activity
Emerging research suggests that some cannabinoids may have anti-proliferative and pro-apoptotic effects on cancer cells.
Xenograft Tumor Model
This model assesses the effect of CBGV on tumor growth in vivo.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cell Line: A human cancer cell line relevant to the proposed mechanism of CBGV (e.g., colorectal cancer cells like SW480).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (n=8 per group).
-
-
Experimental Groups:
-
Vehicle Control
-
CBGV (10 and 20 mg/kg/day, i.p.)
-
Positive Control (e.g., a standard chemotherapeutic agent for the chosen cell line)
-
-
Procedure:
-
Administer treatment daily for 21 days.
-
Measure tumor volume and body weight every 3 days.
-
At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).
-
-
Data Analysis: Compare tumor growth curves, final tumor weights, and biomarker expression between groups.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | Ki-67 Positive Cells (%) (Mean ± SEM) | Cleaved Caspase-3 Positive Cells (%) (Mean ± SEM) |
| Vehicle Control | - | 1580 ± 150 | 1.6 ± 0.15 | 85.2 ± 5.6 | 3.1 ± 0.5 |
| CBGV | 10 | 1050 ± 120 | 1.1 ± 0.12 | 60.8 ± 4.9 | 12.5 ± 1.8 |
| CBGV | 20 | 720 ± 95 | 0.7 ± 0.09 | 42.3 ± 3.7 | 25.7 ± 2.4 |
| Positive Control | - | 450 ± 70 | 0.4 ± 0.06 | 25.1 ± 2.9 | 40.2 ± 3.1 |
Signaling Pathway Diagram:
Hypothesized CBGV Anti-Cancer Signaling Pathways.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's biological activities. By employing these standardized models, researchers can generate robust and comparable data on the anti-inflammatory, analgesic, and anti-cancer potential of CBGV. Such studies are crucial for elucidating the therapeutic promise of this lesser-known cannabinoid and paving the way for future preclinical and clinical development.
References
Synthetic Routes for Cannabigerovarin (CBGV) for Research Applications
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the procurement of specific cannabinoid analogues is crucial for targeted studies. Cannabigerovarin (CBGV), a propyl analogue of cannabigerol (CBG), is a non-psychoactive phytocannabinoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects. This document outlines established synthetic routes for producing CBGV for research purposes, providing detailed protocols and comparative data to aid in the selection of an appropriate synthetic strategy.
Introduction to this compound (CBGV)
CBGV is the decarboxylated form of cannabigerovarinic acid (CBGVA) and is characterized by a propyl side chain, distinguishing it from the more common pentyl chain of CBG.[1] In the cannabis plant, CBGVA is the precursor to other varin cannabinoids such as tetrahydrocannabivarinic acid (THCVA) and cannabidivarinic acid (CBDVA).[2][3] Due to its typically low abundance in plant material, chemical synthesis offers a reliable method for obtaining pure CBGV for research applications.
Synthetic Approaches to CBGV
Several synthetic strategies have been developed to produce CBGV. These can be broadly categorized into total chemical synthesis and biosynthetic approaches. This document will focus on the more established and accessible chemical synthesis routes. The primary methods involve the coupling of a resorcinol derivative with a geraniol derivative.
Key Synthetic Strategies:
-
Acid-Catalyzed Alkylation of Divarinol with Geraniol: A direct approach involving the Friedel-Crafts alkylation of 5-propylresorcinol (divarinol) with geraniol in the presence of an acid catalyst.
-
Multi-step Synthesis via an Olivetol Ester Intermediate: A longer route that involves the initial synthesis of a divarinol derivative (an olivetol ester analogue) followed by coupling with geraniol and subsequent hydrolysis.[4]
Comparative Data of Synthetic Routes
For ease of comparison, the following table summarizes the quantitative data associated with the primary chemical synthesis routes for CBGV.
| Parameter | Acid-Catalyzed Alkylation of Divarinol | Multi-step Synthesis via Olivetol Ester |
| Starting Materials | 5-propylresorcinol (Divarinol), Geraniol | (E)-hept-3-en-2-one, Dimethyl malonate, Geraniol |
| Key Reagents | p-Toluenesulfonic acid, Chloroform | Sodium methoxide, Bromine, Alumina |
| Reaction Yield | 20-30%[5] | ~41% |
| Reaction Time | ~14 hours | Multiple steps with varying times |
| Purity | Requires chromatographic purification | Requires chromatographic purification |
Experimental Protocols
Protocol 1: Acid-Catalyzed Alkylation of 5-propylresorcinol with Geraniol
This protocol is adapted from a method developed for the synthesis of CBG analogues.
Materials:
-
5-propylresorcinol (Divarinol)
-
Geraniol
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of geraniol (1.32 mmol) in anhydrous chloroform (20 mL) and cool to 0 °C in an ice bath under a nitrogen atmosphere.
-
In a separate flask, dissolve 5-propylresorcinol (0.73 mmol) and p-toluenesulfonic acid (14 mg) in anhydrous chloroform (15 mL).
-
Slowly add the 5-propylresorcinol solution to the geraniol solution over a period of 20 minutes at 0 °C with constant stirring.
-
Continue stirring the reaction mixture at 0 °C for 14 hours.
-
Quench the reaction by adding 5 mL of saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound (CBGV).
Protocol 2: Decarboxylation of Cannabigerovarinic Acid (CBGVA)
For researchers who have access to CBGVA, a simple decarboxylation step will yield CBGV.
Materials:
-
Cannabigerovarinic acid (CBGVA)
-
A suitable solvent (e.g., ethanol or heptane)
-
Heating apparatus with temperature control
Procedure:
-
Dissolve CBGVA in a suitable solvent in a round-bottom flask.
-
Heat the solution to reflux. The exact temperature will depend on the solvent used. For example, the melting point of one synthesized CBGV was reported as 73-74 °C in heptane.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until all the CBGVA has been converted to CBGV.
-
Remove the solvent under reduced pressure to obtain CBGV. This process is analogous to the conversion of other acidic cannabinoids to their neutral forms.
Diagrams
Synthetic Workflow and Biosynthetic Pathway
The following diagrams illustrate the chemical synthesis workflow and the natural biosynthetic pathway of CBGV.
Caption: Chemical synthesis and natural biosynthetic pathways leading to CBGV.
Logical Relationship of Varin Cannabinoid Precursors
The following diagram illustrates the central role of CBGVA as a precursor to other varin cannabinoids.
Caption: CBGVA as the central precursor to various varin cannabinoids.
References
Application of Cannabigerovarin (CBGV) in Inflammation and Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerovarin (CBGV), a propyl variant of the phytocannabinoid cannabigerol (CBG), is an emerging compound of interest in the fields of inflammation and oncology. While research is still in its early stages, preliminary studies suggest that CBGV may possess therapeutic potential warranting further investigation. This document provides a summary of the current, albeit limited, understanding of CBGV's application in these areas, alongside detailed protocols for its study. Given the nascent stage of CBGV research, data and protocols for the closely related compound, Cannabigerol (CBG), are included for comparative and foundational purposes.
Application in Cancer Studies
Recent research has indicated that CBGV exhibits cytotoxic effects against various cancer cell lines, particularly colorectal cancer. The mechanism of action is still under investigation, but it is hypothesized to involve the induction of apoptosis.
Quantitative Data: Anticancer Activity of CBGV
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CBGV in several human colorectal cancer cell lines after 48 hours of treatment, as reported in a 2022 study by Stone et al. This data suggests that CBGV's efficacy is cell-line dependent.
| Cell Line | Cancer Type | IC50 of CBGV (µM) |
| SW480 | Colorectal Carcinoma | 15.8 |
| SW620 | Colorectal Adenocarcinoma | 12.6 |
| HT29 | Colorectal Adenocarcinoma | 18.2 |
| DLD-1 | Colorectal Adenocarcinoma | 28.8 |
| HCT116 | Colorectal Carcinoma | 11.5 |
| LS174T | Colorectal Adenocarcinoma | 14.8 |
| RKO | Colorectal Carcinoma | 13.2 |
Application in Inflammation Studies
Currently, there is a notable lack of specific research on the anti-inflammatory properties of CBGV. However, its structural analog, CBG, has been more extensively studied and has demonstrated significant anti-inflammatory effects. It is plausible that CBGV may share some of these mechanisms.
CBG has been shown to reduce the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.[1] A systematic review of in vivo studies concluded that CBG, alone or in combination with CBD, exerts a predominantly anti-inflammatory effect by reducing levels of cytokines such as TNF-α, IL-1β, and IL-6.[1]
Key Inflammatory Signaling Pathways Modulated by CBG (Potentially Relevant for CBGV)
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial in cytokine signaling.[2][3] CBG has been observed to inhibit the activation of the JAK-STAT pathway, thereby reducing the expression of inflammatory mediators.[4]
-
NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammatory responses. CBG can suppress the activation of NF-κB, leading to a downstream reduction in the transcription of pro-inflammatory genes.
Due to the limited direct evidence for CBGV, researchers are encouraged to investigate its effects on these pathways to elucidate its potential anti-inflammatory mechanisms.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer and potential anti-inflammatory effects of CBGV.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of CBGV on cancer cell lines.
Materials:
-
CBGV compound
-
Target cancer cell lines (e.g., SW480, HCT116)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CBGV in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the CBGV dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve CBGV).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of CBGV.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with CBGV.
Materials:
-
CBGV compound
-
Target cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CBGV at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Analysis of Inflammatory Cytokine Production (ELISA)
This protocol is for quantifying the effect of CBGV on the production of pro-inflammatory cytokines in immune cells (e.g., macrophages) or other relevant cell types.
Materials:
-
CBGV compound
-
Immune cells (e.g., RAW 264.7 macrophages)
-
24-well plates
-
Cell culture medium
-
LPS (Lipopolysaccharide) for stimulation
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed immune cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of CBGV for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine and compare the levels in CBGV-treated groups to the LPS-stimulated control.
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways that are modulated by CBG and are prime candidates for investigation in the context of CBGV.
Conclusion and Future Directions
The study of this compound (CBGV) in inflammation and cancer is a promising but underdeveloped area of research. The available data strongly suggests that CBGV has anticancer properties, particularly against colorectal cancer, and warrants further investigation into its mechanisms of action and potential as a therapeutic agent. While direct evidence for its anti-inflammatory effects is currently lacking, the well-documented anti-inflammatory activities of its close analog, CBG, provide a strong rationale for exploring CBGV's potential in this area. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations and to explore the effects of CBGV on key inflammatory pathways such as NF-κB and JAK-STAT. Further studies are crucial to fully elucidate the therapeutic potential of this novel cannabinoid.
References
- 1. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of Cannabigerovarin (CBGV) in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the identification of neuroprotective compounds that can mitigate or prevent neuronal cell death. Cannabigerovarin (CBGV) is a naturally occurring cannabinoid whose neuroprotective potential remains largely unexplored. Its structural analog, Cannabigerol (CBG), has demonstrated promising neuroprotective effects in vitro, primarily through antioxidant and anti-inflammatory mechanisms.[1][2][3] These application notes provide a comprehensive framework and detailed protocols for the in vitro investigation of the neuroprotective effects of CBGV using cultured neuronal cells.
The provided workflow is designed to first establish a non-toxic working concentration of CBGV, then to assess its ability to protect against common neurotoxic insults, and finally to elucidate the potential underlying mechanisms of action, such as the reduction of oxidative stress and inhibition of apoptosis.
Data Presentation
The following tables are presented as templates to organize and display quantitative data obtained from the described experimental protocols. The data presented are illustrative and serve as a guide for expected results when investigating a potentially neuroprotective compound like CBGV.
Table 1: Cytotoxicity of CBGV on SH-SY5Y Cells (MTT Assay)
| CBGV Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 0.1 | 98.7 | ± 4.8 |
| 1 | 97.2 | ± 5.1 |
| 5 | 95.8 | ± 6.3 |
| 10 | 93.1 | ± 5.9 |
| 25 | 70.3 | ± 8.2 |
| 50 | 45.1 | ± 7.5 |
Table 2: Neuroprotective Effect of CBGV against Oxidative Stress (H₂O₂-induced toxicity)
| Treatment Group | Cell Viability (% of Control) | Standard Deviation |
| Control | 100 | ± 6.1 |
| H₂O₂ (100 µM) | 48.2 | ± 7.3 |
| CBGV (1 µM) + H₂O₂ | 65.7 | ± 6.8 |
| CBGV (5 µM) + H₂O₂ | 82.4 | ± 5.9 |
| CBGV (10 µM) + H₂O₂ | 88.1 | ± 6.2 |
Table 3: Effect of CBGV on Intracellular Reactive Oxygen Species (ROS) Production
| Treatment Group | ROS Level (% of H₂O₂ Control) | Standard Deviation |
| Control | 15.3 | ± 3.1 |
| H₂O₂ (100 µM) | 100 | ± 12.5 |
| CBGV (1 µM) + H₂O₂ | 78.9 | ± 9.8 |
| CBGV (5 µM) + H₂O₂ | 55.2 | ± 8.1 |
| CBGV (10 µM) + H₂O₂ | 42.6 | ± 7.4 |
Table 4: Effect of CBGV on Caspase-3 Activity in Apoptotic Cells
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) | Standard Deviation |
| Control | 1.0 | ± 0.2 |
| Staurosporine (1 µM) | 4.8 | ± 0.6 |
| CBGV (1 µM) + Staurosporine | 3.5 | ± 0.5 |
| CBGV (5 µM) + Staurosporine | 2.1 | ± 0.4 |
| CBGV (10 µM) + Staurosporine | 1.4 | ± 0.3 |
Experimental Protocols
Cell Culture
The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable in vitro model for neuroprotective studies.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days.
Assessment of CBGV Cytotoxicity (MTT Assay)
This assay determines the concentration range of CBGV that is non-toxic to the cells.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of CBGV in the growth medium.
-
Replace the medium in each well with the CBGV dilutions and incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Induction of Neuronal Damage
To evaluate the neuroprotective effects of CBGV, neuronal damage is induced using a neurotoxic agent. Oxidative stress is a common mechanism of neuronal injury.
-
Oxidative Stress Model: Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative stress and neuronal cell death.
-
Procedure: After determining the non-toxic concentration range of CBGV, cells are pre-treated with CBGV for a specified time (e.g., 2 hours) before being exposed to a toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours.
-
Evaluation of Neuroprotection (MTT Assay)
The MTT assay is used to assess the ability of CBGV to protect cells from H₂O₂-induced toxicity.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of CBGV for 2 hours.
-
Add H₂O₂ to the wells (except for the control group) and incubate for 24 hours.
-
Perform the MTT assay as described in section 2.
-
An increase in cell viability in the CBGV-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay determines if the neuroprotective effect of CBGV is due to its antioxidant properties.
-
DCFH-DA Assay:
-
Seed and treat the cells with CBGV and H₂O₂ as described for the neuroprotection assay.
-
After the treatment period, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader. A decrease in fluorescence in CBGV-treated groups indicates a reduction in ROS levels.
-
Assessment of Apoptosis (Caspase-3 Activity Assay)
This assay investigates whether CBGV can inhibit the apoptotic pathway.
-
Protocol:
-
Induce apoptosis in SH-SY5Y cells using an agent like staurosporine (e.g., 1 µM for 6 hours).
-
Pre-treat cells with CBGV before adding staurosporine.
-
After treatment, lyse the cells and measure caspase-3 activity using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.
-
A reduction in caspase-3 activity in the CBGV-treated groups suggests an anti-apoptotic effect.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro neuroprotection studies.
Potential Neuroprotective Signaling Pathway of CBGV
Caption: Potential mechanism of CBGV neuroprotection.
References
- 1. Antioxidant and Neuroprotective Effects Induced by Cannabidiol and Cannabigerol in Rat CTX-TNA2 Astrocytes and Isolated Cortexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Model of Neuroinflammation: Efficacy of Cannabigerol, a Non-Psychoactive Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Cannabidivarin and Cannabigerol on Cells of the Blood-Brain Barrier Under Ischemic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Cannabigerovarin (CBGV) in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Cannabigerovarin (CBGV) in the context of skin disease research and dermatology. Detailed protocols for key experiments are provided to facilitate further investigation into its therapeutic potential.
Introduction to this compound (CBGV)
This compound (CBGV) is a non-psychotropic phytocannabinoid found in the cannabis plant. While less studied than major cannabinoids like THC and CBD, emerging research indicates that CBGV possesses distinct biological activities that may be relevant to dermatological conditions. The endocannabinoid system (ECS) is present in the skin and plays a crucial role in maintaining skin homeostasis, including processes like cell proliferation, differentiation, and immune responses.[1][2][3] CBGV, like other phytocannabinoids, interacts with the cutaneous ECS and other signaling pathways, suggesting its potential as a therapeutic agent for various skin disorders.[2][4]
Potential Applications in Dermatology
Current research suggests two primary, yet contrasting, areas of interest for CBGV in dermatology:
-
Dry Skin Conditions: Studies have shown that CBGV, along with Cannabigerol (CBG), can increase the production of sebum, the skin's natural oil. This pro-lipogenic effect suggests that CBGV could be beneficial in treating conditions characterized by dry skin, such as xerosis or certain forms of eczema.
-
Anti-inflammatory Effects: Like many other phytocannabinoids, CBGV has demonstrated anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines in skin cells, indicating its potential utility in managing inflammatory skin diseases.
It is important to note that the pro-lipogenic effect of CBGV might be counterproductive in conditions like acne vulgaris, which is often associated with excess sebum production. Therefore, the application of CBGV in dermatology requires careful consideration of the specific skin condition being targeted.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of CBGV and related phytocannabinoids on skin cells.
Table 1: Effect of Phytocannabinoids on Human SZ95 Sebocyte Viability
| Phytocannabinoid | Concentration | Effect on Viability | Assay | Reference |
| CBGV | Up to 10 µM | Negligible alteration | MTT Assay | |
| CBGV | ≥50 µM | Induction of apoptosis | DilC1(5)-SYTOX Green labelling | |
| CBG | Up to 10 µM | Negligible alteration | MTT Assay | |
| CBG | ≥50 µM | Induction of apoptosis | DilC1(5)-SYTOX Green labelling |
Table 2: Effect of Phytocannabinoids on Basal Sebaceous Lipid Synthesis in Human SZ95 Sebocytes
| Phytocannabinoid | Concentration | Effect on Lipid Synthesis | Assay | Reference |
| CBGV | ≤10 µM | Increased | Nile Red Staining | |
| CBG | ≤10 µM | Increased | Nile Red Staining | |
| CBC | ≤10 µM | Suppressed | Nile Red Staining | |
| THCV | ≤10 µM | Suppressed | Nile Red Staining | |
| CBDV | ≤10 µM | Minor effects | Nile Red Staining |
Table 3: Anti-inflammatory Effects of Phytocannabinoids on Human Sebocytes
| Phytocannabinoid | Concentration | Effect | Assay | Reference |
| CBGV | 0.1 µM | Anti-inflammatory | RT-qPCR, ELISA | |
| CBG | 0.1 µM | Anti-inflammatory | RT-qPCR, ELISA | |
| CBC | 0.1 µM | Anti-inflammatory | RT-qPCR, ELISA | |
| CBDV | 0.1 µM | Anti-inflammatory | RT-qPCR, ELISA | |
| THCV | 0.1 µM | Anti-inflammatory | RT-qPCR, ELISA |
Signaling Pathways
The mechanisms of action for CBGV in the skin are still under investigation. However, based on studies of CBGV and related cannabinoids, several signaling pathways are likely involved.
Pro-Lipogenic Signaling Pathway of CBGV in Sebocytes
CBGV's effect on increasing sebum production is thought to be mediated through the cannabinoid receptor 2 (CB2), which is expressed in human sebocytes. Activation of CB2 can lead to the upregulation of genes involved in lipid synthesis via the MAPK signaling pathway.
General Anti-inflammatory Signaling of Phytocannabinoids in Skin
Phytocannabinoids, including CBGV, exert anti-inflammatory effects through various pathways. A key mechanism involves the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation. By inhibiting NF-κB, cannabinoids can reduce the expression of pro-inflammatory cytokines. The JAK/STAT pathway is another important target for the anti-inflammatory action of cannabinoids like CBG.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of CBGV on skin cells.
Cell Culture
-
Human Sebocytes (SZ95): Culture in Sebomed® medium (Biochrom) supplemented with 10% fetal bovine serum (FBS), 1 mM CaCl₂, and 5 ng/ml human epidermal growth factor (EGF) at 37°C in a humidified atmosphere with 5% CO₂.
-
Human Keratinocytes (HaCaT): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Protocol 1: Assessment of Cell Viability (MTT Assay)
This protocol determines the effect of CBGV on the viability of skin cells.
Materials:
-
96-well plates
-
CBGV stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells (e.g., SZ95 or HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of CBGV in culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the old medium and treat the cells with various concentrations of CBGV (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Quantification of Sebaceous Lipid Synthesis (Nile Red Staining)
This protocol measures the intracellular lipid content in sebocytes after treatment with CBGV.
Materials:
-
96-well black, clear-bottom plates
-
CBGV stock solution
-
Sebocyte culture medium
-
Nile Red stock solution (1 mg/mL in acetone)
-
Hoechst 33342 solution (for nuclear staining and normalization)
-
PBS
Procedure:
-
Seed SZ95 sebocytes in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with different concentrations of CBGV (e.g., 1, 5, 10 µM) for 48 hours.
-
After treatment, wash the cells twice with PBS.
-
Prepare a working solution of Nile Red (e.g., 1 µg/mL) and Hoechst 33342 (e.g., 1 µg/mL) in PBS.
-
Add 100 µL of the staining solution to each well and incubate for 15 minutes at room temperature in the dark.
-
Measure the fluorescence intensity using a microplate reader.
-
Nile Red (lipids): Excitation ~485 nm, Emission ~570 nm
-
Hoechst 33342 (nuclei): Excitation ~350 nm, Emission ~460 nm
-
-
Normalize the Nile Red fluorescence to the Hoechst fluorescence to account for cell number. Express the results as a percentage of the vehicle control.
Protocol 3: Measurement of Inflammatory Cytokine Expression (RT-qPCR)
This protocol assesses the effect of CBGV on the gene expression of pro-inflammatory cytokines in skin cells.
Materials:
-
6-well plates
-
CBGV stock solution
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells (e.g., HaCaT or SZ95) in 6-well plates and grow to ~80% confluency.
-
Pre-treat the cells with CBGV at various concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus (e.g., 1 µg/mL LPS) and incubate for a specified time (e.g., 6-24 hours).
-
Wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of CBGV on skin cells in vitro.
Conclusion
CBGV is an intriguing phytocannabinoid with dual potential in dermatology. Its pro-lipogenic properties may be beneficial for dry skin conditions, while its anti-inflammatory effects could be applied to a broader range of inflammatory skin disorders. The provided application notes, data summaries, and protocols offer a foundation for researchers to further explore the therapeutic applications of CBGV in dermatology. Future research should focus on elucidating the precise molecular mechanisms of CBGV and validating these in vitro findings in pre-clinical and clinical settings.
References
- 1. Cannabinoid Signaling in the Skin: Therapeutic Potential of the “C(ut)annabinoid” System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoids in the Pathophysiology of Skin Inflammation [mdpi.com]
- 3. The Skin and Natural Cannabinoids–Topical and Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
High-Purity Tetrahydrocannabivarin (THCV) for Research: Application Notes and Protocols on its Synthesis from Cannabigerovarin (CBGV)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for researchers interested in high-purity Tetrahydrocannabivarin (THCV) and its synthesis from the precursor Cannabigerovarin (CBGV). It covers the significance of THCV in research, its physicochemical properties, and outlines both the biosynthetic and chemical synthesis pathways from CBGV. Detailed protocols for synthesis, purification, and analysis are provided to guide laboratory work.
Introduction to Tetrahydrocannabivarin (THCV)
Tetrahydrocannabivarin (THCV) is a naturally occurring propyl analog of Δ⁹-tetrahydrocannabinol (THC), found in certain strains of the Cannabis sativa plant.[1][2] Unlike THC, which has a pentyl side chain, THCV possesses a three-carbon side chain, a structural difference that significantly alters its pharmacological profile.[2][3] This unique profile has generated considerable interest in the scientific community for its potential therapeutic applications, including appetite suppression, glycemic control, and neuroprotection.[4]
THCV's interaction with the endocannabinoid system is complex and dose-dependent. At low doses, it can act as a neutral antagonist of the cannabinoid receptor 1 (CB1), potentially blocking some of the effects of THC. At higher doses, it may exhibit agonist activity at CB1 receptors. Furthermore, THCV has been shown to interact with other receptors, including cannabinoid receptor 2 (CB2), serotonin 5-HT1A receptors, and transient receptor potential (TRP) channels, contributing to its diverse pharmacological effects.
Given its therapeutic potential and unique pharmacology, access to high-purity THCV is crucial for accurate and reproducible research. These application notes provide a comprehensive guide to the synthesis of THCV, with a focus on its relationship with the precursor molecule, this compound (CBGV).
The Role of this compound (CBGV) as a Precursor
In the biosynthetic pathway of cannabinoids within the Cannabis sativa plant, cannabigerolic acid (CBGA) is often referred to as the "mother cannabinoid" as it serves as the precursor to major cannabinoids like THCA and CBDA. Similarly, Cannabigerovarinic Acid (CBGVA) is the acidic precursor to the "varin" series of cannabinoids, which have a propyl side chain.
CBGVA is synthesized in the plant from divarinic acid and geranyl pyrophosphate. Subsequently, the enzyme Δ⁹-tetrahydrocannabinolic acid (THCA) synthase facilitates the oxidative cyclization of CBGVA to form Δ⁹-tetrahydrocannabivarinic acid (THCVA). THCVA is the direct acidic precursor to THCV. The final step in the natural formation of THCV is the decarboxylation of THCVA, a process that occurs with heat or prolonged storage, removing a carboxyl group. The neutral, non-acidic form, this compound (CBGV), can be obtained through the decarboxylation of CBGVA.
This biosynthetic relationship makes CBGV and its acidic form, CBGVA, key starting materials for the targeted synthesis of high-purity THCV.
Physicochemical Properties of High-Purity THCV
A thorough understanding of the physicochemical properties of THCV is essential for its handling, formulation, and interpretation in research settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₆O₂ | |
| Molar Mass | 286.41 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | Not well-defined, often accompanied by decarboxylation. | |
| Boiling Point | ~220 °C at 0.02 mmHg | |
| Solubility | - Water: Insoluble- Ethanol: Soluble- Methanol: Soluble- Chloroform: Soluble- Hexane: Soluble | |
| pKa | Not readily available | |
| LogP | ~6.0 |
Synthesis of High-Purity THCV from CBGV
The synthesis of THCV can be approached through two primary routes: biosynthetic (enzymatic) and chemical synthesis.
Biosynthetic Approach: Enzymatic Conversion of CBGVA to THCVA
This method mimics the natural pathway in the cannabis plant, utilizing the enzyme THCA synthase to convert CBGVA to THCVA. The resulting THCVA is then decarboxylated to yield THCV.
Experimental Protocol: Enzymatic Synthesis of THCVA
Materials:
-
Cannabigerovarinic Acid (CBGVA)
-
Recombinant Δ⁹-tetrahydrocannabinolic acid (THCA) synthase
-
Sodium Citrate Buffer (50 mM, pH 5.0)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate
-
Rotary evaporator
-
HPLC system with UV detector for reaction monitoring
Procedure:
-
Enzyme Preparation: If not commercially available, recombinant THCA synthase can be expressed in a suitable host system (e.g., Pichia pastoris) and purified.
-
Reaction Setup: In a reaction vessel, dissolve CBGVA in a minimal amount of ethanol. Add the sodium citrate buffer to the desired final concentration of CBGVA (e.g., 1 mM).
-
Enzymatic Reaction: Initiate the reaction by adding a purified solution of THCA synthase to the CBGVA solution. The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 µg/mL.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for a period of 1-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC-UV to observe the conversion of CBGVA to THCVA.
-
Reaction Quenching and Extraction: Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acidic substrate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain crude THCVA.
-
-
Decarboxylation: The crude THCVA can be decarboxylated to THCV by heating at a specific temperature (e.g., 100-120°C) until CO₂ evolution ceases. The progress can be monitored by HPLC.
Chemical Synthesis Approach: Conversion of CBGV to THCV
Chemical synthesis offers an alternative route that does not require the production and handling of enzymes. This approach typically involves an acid-catalyzed cyclization of CBGV to form THCV.
Experimental Protocol: Chemical Synthesis of THCV from CBGV
Materials:
-
This compound (CBGV)
-
Anhydrous Toluene or Dichloromethane
-
Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), p-Toluenesulfonic acid (p-TSA))
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve CBGV in anhydrous toluene or dichloromethane.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add the Lewis acid catalyst (e.g., 1-2 equivalents of BF₃·OEt₂) to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0°C or room temperature, while monitoring the progress by thin-layer chromatography (TLC) or HPLC. The reaction time can vary from a few minutes to several hours depending on the catalyst and temperature.
-
Reaction Quenching: Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution.
-
Workup:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate pure THCV.
Purification of High-Purity THCV
Achieving high purity is critical for research applications. The choice of purification method will depend on the scale of the synthesis and the desired final purity.
Flash Chromatography
Flash chromatography is a rapid and efficient method for purifying gram-scale quantities of THCV from a crude reaction mixture.
Protocol: Flash Chromatography Purification of THCV
Materials:
-
Crude THCV
-
Silica gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or manual setup
-
Test tubes or fraction collector
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude THCV in a minimal amount of the initial mobile phase (e.g., 98:2 hexane:ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing ethyl acetate in hexane. A typical gradient might start at 2% ethyl acetate and gradually increase to 10-15% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of THCV using TLC or a UV detector if available.
-
Analysis: Combine the fractions containing pure THCV, as determined by TLC or HPLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield high-purity THCV.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate Gradient |
| Typical Gradient | 2% to 15% Ethyl Acetate |
| Detection | TLC with UV visualization (254 nm) |
| Expected Purity | >95% |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest purity levels (≥99%), preparative HPLC is the method of choice.
Protocol: Preparative HPLC Purification of THCV
Materials:
-
Partially purified THCV (from flash chromatography)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
-
Rotary evaporator or lyophilizer
Procedure:
-
Sample Preparation: Dissolve the THCV sample in the initial mobile phase composition.
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for separating THCV from any remaining impurities. A common mobile phase is a mixture of acetonitrile and water.
-
Preparative Run: Scale up the analytical method to the preparative HPLC system. Inject the THCV sample onto the preparative column.
-
Fraction Collection: Collect the fractions corresponding to the THCV peak using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation followed by high vacuum or lyophilization, to obtain highly pure THCV.
| Parameter | Value/Range |
| Stationary Phase | Reversed-Phase C18 Silica |
| Mobile Phase | Acetonitrile:Water Gradient |
| Typical Gradient | 70% to 95% Acetonitrile |
| Flow Rate | Dependent on column dimensions (e.g., 20-50 mL/min) |
| Detection | UV at 228 nm or 280 nm |
| Expected Purity | ≥99% |
Quantitative Analysis of THCV and CBGV
Accurate quantification of THCV and its precursor CBGV is essential for determining reaction yields, assessing purity, and for various research applications. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a widely used and reliable method for this purpose.
Protocol: HPLC-UV Analysis of THCV and CBGV
Materials:
-
THCV and CBGV analytical standards
-
Sample containing THCV and/or CBGV
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic acid or phosphoric acid (for mobile phase modification)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of known concentrations for both THCV and CBGV in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid). A typical gradient might start at 70% acetonitrile and increase to 95% over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 228 nm.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of THCV and CBGV in the samples.
Visualization of Key Pathways and Workflows
Signaling Pathways of THCV
Caption: THCV's diverse signaling pathways.
Biosynthetic Pathway from CBGVA to THCV
Caption: Biosynthesis of THCV from precursors.
Experimental Workflow for THCV Synthesis and Purification
Caption: Workflow for THCV synthesis and purification.
Commercial Suppliers of High-Purity THCV
For researchers who require a certified reference material or wish to bypass the synthesis and purification steps, several commercial suppliers offer high-purity THCV. It is recommended to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.
-
Cayman Chemical
-
Cerilliant (a part of MilliporeSigma)
-
LGC Standards
-
ChromaDex
-
Santa Cruz Biotechnology
Note: Availability may vary by region and is subject to local regulations.
Conclusion
High-purity THCV is an invaluable tool for researchers investigating the endocannabinoid system and exploring novel therapeutic avenues. Understanding its synthesis from CBGV, whether through biosynthetic or chemical methods, provides researchers with the means to access this important compound. The detailed protocols and application notes provided herein are intended to facilitate the production, purification, and analysis of high-purity THCV, thereby supporting rigorous and reproducible scientific inquiry. Always adhere to laboratory safety protocols and relevant regulations when handling these compounds and performing the described procedures.
References
Troubleshooting & Optimization
Challenges in the quantification of Cannabigerovarin in complex mixtures
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Cannabigerovarin (CBGV) in complex mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My CBGV peak is showing poor resolution and co-eluting with other cannabinoids. How can I improve separation?
A1: Co-elution is a common challenge, especially with structurally similar cannabinoids like Cannabigerol (CBG).[1][2][3] Here are several strategies to improve chromatographic resolution:
-
Method Optimization:
-
Mobile Phase Modification: Adjusting the mobile phase composition and pH can alter the retention times of cannabinoids.[2][4] For reversed-phase HPLC, experimenting with different ratios of water and organic solvents (acetonitrile or methanol) is a primary step. The addition of modifiers like formic acid or ammonium formate can also significantly improve peak shape and resolution.
-
Column Selection: Not all C18 columns are the same. Switching to a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or Biphenyl) or a different particle size (e.g., sub-2 µm for UHPLC) can provide the necessary selectivity for separating CBGV from interfering compounds.
-
Temperature and Flow Rate: Lowering the column temperature can sometimes enhance the resolution between critical pairs like CBD and CBG, which have similar polarity to CBGV. Adjusting the flow rate can also impact separation efficiency.
-
-
Alternative Chromatographic Modes:
-
Normal-Phase HPLC: While less common, normal-phase chromatography can offer different selectivity compared to reversed-phase and may provide better resolution for certain cannabinoid pairs.
-
-
Gradient Elution: If an isocratic method is failing, developing a gradient elution method provides more power to separate complex mixtures. A shallow gradient can effectively resolve closely eluting peaks.
Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of CBGV. What are the best ways to mitigate this?
A2: Matrix effects are a major hurdle in LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and removing interfering matrix components before injection.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be sufficient to reduce the concentration of matrix components to a level where they no longer significantly interfere with ionization.
-
Protein Precipitation: For biological matrices like plasma, protein precipitation with acetonitrile can be used, but be aware that this method is less selective and may still leave many interfering substances.
-
-
Chromatographic Separation: Ensure that CBGV is chromatographically separated from the bulk of the matrix components. A longer run time or a more effective gradient can help elute interferences at different times than the analyte.
-
Use of Internal Standards:
-
Isotopically Labeled Standards: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (e.g., CBGV-d3). These standards co-elute with the analyte and experience the same ionization effects, providing the most accurate correction. However, their availability can be limited and costly.
-
Structural Analogs: If an isotopically labeled standard is unavailable, a close structural analog that is not present in the sample can be used.
-
-
Alternative Ionization Techniques: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.
Q3: My calibration curve for CBGV is not linear or reproducible. What are the potential causes?
A3: Issues with calibration curves often point to problems with standards, sample preparation, or the analytical system itself.
-
Reference Standard Integrity:
-
Purity and Stability: Ensure you are using a certified reference material (CRM) of known purity and concentration. Cannabinoid standards can degrade if not stored correctly; they should typically be stored in a freezer, protected from light.
-
Solvent Compatibility: Prepare your standards in a solvent that is compatible with your mobile phase to ensure good peak shape.
-
-
System Suitability:
-
Carryover: Check for sample carryover by injecting a blank solvent after a high-concentration standard. If a peak appears, improve your autosampler wash method.
-
Detector Saturation: Ensure your highest calibration point is not saturating the detector (UV or MS). If it is, you will see a plateau at the high end of your curve. Dilute your standards to a lower concentration range.
-
-
Adsorption: CBGV might be adsorbing to vials or parts of the HPLC/UPLC system. Using deactivated glass vials or adding a small amount of a competing compound to the mobile phase can help.
Experimental Workflows & Protocols
General Workflow for CBGV Quantification
The following diagram illustrates a typical workflow for the quantification of CBGV in a complex matrix, from sample receipt to final data analysis.
Troubleshooting Decision Tree for Poor Peak Shape
This diagram provides a logical path for troubleshooting common chromatographic peak issues like fronting, tailing, or splitting.
Key Experimental Methodologies
Example HPLC-UV Method Parameters
High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for cannabinoid potency testing.
| Parameter | Typical Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 2.7 µm | Provides good retention and separation for non-polar cannabinoids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency for MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase cannabinoid analysis. |
| Gradient | 70% B to 95% B over 15 min | Gradient elution is necessary to separate the wide range of cannabinoids. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve efficiency. |
| UV Wavelength | 228 nm | A common wavelength for detecting most cannabinoids. |
| Injection Vol. | 5 µL | Kept low to prevent column overload. |
Example Sample Preparation Protocol for Cannabis Flower
-
Homogenization: Accurately weigh ~200 mg of dried, homogenized cannabis flower into a centrifuge tube.
-
Extraction: Add 10 mL of methanol. Vortex vigorously for 1 minute, then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Filtration & Dilution: Draw off the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. Dilute the filtered extract as necessary with the mobile phase to bring the CBGV concentration within the range of the calibration curve.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid Nano-Liquid Chromatographic Method for the Analysis of Cannabinoids in Cannabis sativa L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Use of Cannabigerivarin (CBGV)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability and solubility of Cannabigerivarin (CBGV) during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is CBGV and what are its known molecular targets?
A1: Cannabigerivarin (CBGV) is a non-psychoactive phytocannabinoid and a propyl homolog of cannabigerol (CBG).[1] Its molecular formula is C₁₉H₂₈O₂.[2] Research indicates that CBGV interacts with several members of the Transient Receptor Potential (TRP) channel family, including TRPV1, TRPV3, and TRPV4, often referred to as ionotropic cannabinoid receptors.[3][4][5]
Q2: What are the main challenges when working with CBGV in experiments?
A2: The primary challenges are its low aqueous solubility and potential for degradation. Like many cannabinoids, CBGV is a lipophilic molecule, making it difficult to dissolve in aqueous buffers used for many biological assays. Its stability can be affected by factors such as the choice of solvent, temperature, pH, and exposure to light and air.
Q3: What is the best solvent to dissolve CBGV?
A3: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of 25–50 mg/mL in pure DMSO. Methanol is also a suitable solvent, with certified reference standards available at a concentration of 1 mg/mL. While specific quantitative data for ethanol is limited, it is generally used for other cannabinoids. It is crucial to note that the solubility of CBGV dramatically decreases in aqueous solutions. For instance, in a 25% DMSO/water mixture, the solubility can drop by a factor of 100 or more.
Q4: How can I prepare a working solution of CBGV in an aqueous buffer for cell-based assays without it precipitating?
A4: The standard method is to first prepare a concentrated stock solution of CBGV in 100% DMSO. This stock solution is then serially diluted to the final working concentration in the aqueous cell culture medium. It is critical to maintain a low final concentration of DMSO in the culture medium, typically below 0.5%, with many studies aiming for ≤ 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments with the same final concentration of DMSO.
Q5: What are the optimal storage conditions for CBGV and its solutions?
A5: For long-term stability, solid CBGV should be stored in a cool, dark, and dry place. Concentrated stock solutions in anhydrous DMSO or methanol should be aliquoted into small volumes in amber glass vials to minimize freeze-thaw cycles and light exposure, and stored at -20°C. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.
Troubleshooting Guides
Issue 1: Precipitation of CBGV in Aqueous Solution
| Potential Cause | Troubleshooting Step | Rationale |
| High Final Concentration | The concentration of CBGV exceeds its solubility limit in the aqueous medium. | Reduce the final concentration of CBGV in your working solution. |
| High Final DMSO Concentration | While counterintuitive, very high DMSO concentrations in the final aqueous solution can sometimes cause precipitation of compounds that were initially dissolved in pure DMSO. | Ensure the final DMSO concentration is kept to a minimum, ideally ≤ 0.1%. |
| "Crashing Out" During Dilution | Rapid dilution of the DMSO stock into the aqueous buffer can cause localized supersaturation and precipitation. | Add the DMSO stock solution to the pre-warmed aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion. |
| Temperature Shock | Diluting the stock solution in a cold aqueous buffer can decrease solubility. | Use pre-warmed (e.g., 37°C) cell culture medium or buffer for dilutions. |
| pH of the Medium | The solubility of cannabinoids can be pH-dependent. | While specific data for CBGV is limited, for other cannabinoids like CBD, stability is higher in slightly acidic conditions (pH 4-6). Extreme pH values should be avoided. |
| Interaction with Media Components | CBGV may interact with proteins or other components in complex media like those containing fetal bovine serum (FBS), leading to precipitation. | Consider using a simpler, serum-free medium for initial solubility tests. |
Issue 2: Degradation of CBGV in Solution
| Potential Cause | Troubleshooting Step | Rationale |
| Photodegradation | Exposure to light, particularly UV light, is a major factor in the degradation of cannabinoids. | Prepare and handle CBGV solutions in a dark environment or under amber light. Store solutions in amber or foil-wrapped vials. |
| Thermal Degradation | Elevated temperatures can accelerate the degradation of cannabinoids. | Avoid unnecessary exposure to high temperatures. For long-term storage, keep stock solutions at -20°C. Prepare working solutions fresh and use them promptly. |
| Oxidation | Exposure to air can lead to oxidative degradation of cannabinoids. | Purge the headspace of stock solution vials with an inert gas like argon or nitrogen before sealing for long-term storage. Use tightly sealed containers. |
| pH-Mediated Degradation | Acidic or basic conditions can catalyze the degradation of cannabinoids. | Maintain the pH of the working solution within a stable range, generally avoiding strong acids or bases. For CBD, a pH between 4 and 6 has been shown to be optimal for stability. |
Data Presentation
Table 1: Solubility of CBGV in Common Laboratory Solvents
| Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 - 50 mg/mL | Not Specified | Solubility is significantly lower in aqueous DMSO solutions. |
| Methanol | ≥ 1 mg/mL | Not Specified | Based on the availability of a 1 mg/mL certified reference material. |
| Ethanol | Data not available | - | Generally used as a solvent for other cannabinoids. Empirical determination is recommended. |
Note: Specific quantitative solubility data for CBGV is limited in the current scientific literature. The provided values are based on available information and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of CBGV Stock and Working Solutions for Cell-Based Assays
This protocol provides a general method for preparing CBGV solutions for in vitro experiments, such as cell viability or signaling assays.
Materials:
-
Cannabigerivarin (CBGV) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Methodology:
1. Preparation of a Concentrated Stock Solution (e.g., 50 mM in DMSO): a. Weigh the required amount of CBGV powder in a sterile microcentrifuge tube or amber glass vial. (Molecular Weight of CBGV ≈ 288.42 g/mol ) b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of CBGV, add approximately 693 µL of DMSO for a 50 mM stock solution). c. Vortex the solution vigorously until the CBGV is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure. e. Store the stock solution aliquots at -20°C.
2. Preparation of a Working Solution (e.g., 10 µM in Cell Culture Medium): a. Pre-warm the sterile cell culture medium to 37°C. b. In a sterile tube, perform serial dilutions of the concentrated stock solution in the pre-warmed medium to reach the final desired concentration. c. For example, to prepare a 10 µM working solution, you can perform a 1:5000 dilution of the 50 mM stock solution into the cell culture medium. d. Ensure the final concentration of DMSO in the working solution is low (e.g., for a 1:5000 dilution, the final DMSO concentration would be 0.02%). e. Vortex the working solution gently before adding it to the cells. f. Prepare the working solution fresh for each experiment.
3. Vehicle Control: a. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of your CBGV working solution. This is crucial to distinguish the effects of CBGV from any potential effects of the solvent.
Protocol 2: Forced Degradation Study for CBGV Stability Assessment
This protocol outlines a forced degradation study to understand the stability of CBGV under various stress conditions.
Materials:
-
CBGV stock solution (e.g., 1 mg/mL in methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol
-
Amber and clear glass vials
-
Temperature-controlled oven
-
Photostability chamber or a light source with controlled UV and visible light output
-
HPLC system with a suitable column and detector (e.g., UV-Vis or MS)
Methodology:
1. Sample Preparation: a. Prepare a working solution of CBGV in methanol (e.g., 100 µg/mL) from the stock solution.
2. Stress Conditions: a. Acid Hydrolysis: Mix equal volumes of the CBGV working solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis. b. Base Hydrolysis: Mix equal volumes of the CBGV working solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for the same time points. Neutralize with 0.1 M HCl before analysis. c. Oxidative Degradation: Mix equal volumes of the CBGV working solution and 3% H₂O₂. Keep at room temperature, protected from light, for the defined time points. d. Thermal Degradation: Store an aliquot of the CBGV working solution in a temperature-controlled oven (e.g., 80°C) for the defined time points. e. Photolytic Degradation: Expose an aliquot of the CBGV working solution in a clear vial to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Analysis: a. At each time point, analyze the stressed samples and a control sample (stored at -20°C in the dark) using a validated stability-indicating HPLC method. b. Quantify the remaining percentage of CBGV and identify any major degradation products.
Visualizations
Caption: Workflow for preparing CBGV solutions for experimental use.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cannabigerovarin (CBGV) Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cannabigerovarin (CBGV) degradation during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for CBGV?
A1: While specific degradation pathways for this compound (CBGV) are not as extensively studied as those for major cannabinoids like THC and CBD, based on its chemical structure and the behavior of similar cannabinoids, the primary degradation pathways are expected to be oxidation and thermal degradation.[1][2] Exposure to light, heat, and oxygen can lead to the formation of various degradation products. For instance, the related compound Cannabigerol (CBG) has been observed to convert to Cannabichromene (CBC) under thermal stress.[3] It is plausible that CBGV would undergo analogous transformations.
Q2: What are the main environmental factors that accelerate CBGV degradation?
A2: The principal factors accelerating the degradation of cannabinoids, including likely for CBGV, are:
-
Temperature: Elevated temperatures significantly increase the rate of degradation reactions.[3]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, forming various byproducts.
-
pH: Acidic or basic conditions can catalyze degradation reactions. For instance, CBD can convert to THC isomers under acidic conditions.
Q3: What are the ideal storage conditions for long-term stability of CBGV?
A3: To ensure the long-term stability of CBGV, it is recommended to store it under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or below for long-term storage. For short-term storage, 4°C is acceptable.
-
Light: Protect from light by using amber or opaque containers and storing in a dark location.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.
-
Container: Use airtight, non-reactive containers like glass vials with PTFE-lined caps.
Q4: How can I monitor CBGV degradation in my samples?
A4: Degradation of CBGV can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS). These methods allow for the quantification of the remaining CBGV and the detection of potential degradation products. A stability-indicating method should be developed and validated to ensure that the analytical procedure can separate CBGV from its degradation products.
Q5: What are the likely degradation products of CBGV?
A5: While specific degradation products of CBGV are not well-documented, based on the degradation of other cannabinoids, potential degradation products could include:
-
Cannabichromevarin (CBCV): Analogous to the conversion of CBG to CBC.
-
Cannabidiol-varin (CBDV): Through potential isomerization reactions.
-
Oxidized derivatives: Such as quinones, which are formed from the oxidation of other cannabinoids.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of CBGV potency in stored samples | Inappropriate storage conditions (high temperature, light exposure, presence of oxygen). | 1. Verify Storage Conditions: Ensure samples are stored at ≤ -20°C in the dark and under an inert atmosphere. 2. Aliquot Samples: Store samples in single-use aliquots to avoid repeated freeze-thaw cycles. 3. Use Appropriate Containers: Store in amber glass vials with tight-fitting caps. |
| Appearance of unknown peaks in chromatogram | Degradation of CBGV into various byproducts. | 1. Conduct Forced Degradation Studies: Perform forced degradation (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products and identify their retention times. 2. Use Mass Spectrometry: Employ LC-MS to identify the mass of the unknown peaks and aid in structure elucidation. 3. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of CBGV from its degradants. |
| Inconsistent results between analytical runs | Instability of CBGV in the analytical solvent or during the analytical procedure. | 1. Assess Solution Stability: Analyze samples at different time points after preparation to check for degradation in the solvent. 2. Use Freshly Prepared Solutions: Prepare standards and sample solutions fresh for each analytical run. 3. Control Temperature: Use a temperature-controlled autosampler (e.g., set to 4°C) to minimize degradation in the vials awaiting injection. |
| Low recovery of CBGV from experimental matrix | Adsorption to container surfaces or degradation during sample preparation. | 1. Use Silanized Glassware: To minimize adsorption of cannabinoids to glass surfaces. 2. Optimize Extraction: Ensure the extraction solvent and method are suitable for CBGV and minimize exposure to harsh conditions (e.g., high heat). 3. Spike and Recovery Experiments: Perform spike and recovery experiments to evaluate the efficiency of your sample preparation method. |
Experimental Protocols
Protocol 1: Forced Degradation Study of CBGV
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of CBGV.
-
Sample Preparation:
-
Prepare a stock solution of CBGV in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the CBGV stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the CBGV stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the CBGV stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial containing the CBGV stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a clear vial containing the CBGV stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Analysis:
-
Analyze the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC-UV or HPLC-MS method.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Protocol 2: HPLC-UV Method for Quantification of CBGV and its Degradation Products
This protocol provides a general HPLC-UV method that can be optimized for the analysis of CBGV.
-
Instrumentation and Column:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-3 min: 70% B
-
3-7 min: 70% to 85% B
-
7-8 min: 85% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 70% B
-
10.1-12 min: Hold at 70% B
-
-
-
HPLC Parameters:
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
UV Detection Wavelength: 220 nm
-
-
Sample Preparation:
-
Dilute samples to an appropriate concentration within the calibration range using the initial mobile phase composition.
-
Filter samples through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Create a calibration curve using certified CBGV reference standards.
-
Quantify CBGV in the samples by comparing the peak area to the calibration curve.
-
Monitor for the appearance and growth of new peaks, which indicate degradation.
-
Visualizations
References
Optimizing dosage and administration routes for in vivo CBGV studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cannabigerovarin (CBGV) in in-vivo studies. The information is designed to assist in the optimization of dosage and administration routes for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for CBGV in rodent models?
A1: Currently, there is a lack of extensive in-vivo studies defining a precise dosage range for CBGV. However, based on studies of structurally similar cannabinoids like Cannabigerol (CBG), a starting point can be extrapolated. For CBG, oral doses in rats have ranged from 10 mg/kg to 120 mg/kg, and intraperitoneal (i.p.) doses in mice have been tested at 1, 5, and 10 mg/kg.[1][2] It is advisable to begin with a low dose (e.g., 1-5 mg/kg for i.p. or 10-30 mg/kg for oral administration) and perform a dose-response study to determine the optimal concentration for your specific experimental model and endpoint.
Q2: Which administration route is likely to provide the highest bioavailability for CBGV?
A2: While specific pharmacokinetic data for CBGV is limited, studies on other phytocannabinoids suggest that intraperitoneal (i.p.) administration generally results in higher plasma and brain concentrations compared to oral (p.o.) administration in rodents.[1][3] Oral administration is subject to first-pass metabolism in the liver, which can significantly reduce the amount of active compound reaching systemic circulation.[4] For studies requiring rapid onset and higher brain penetration, i.p. injection is often preferred.
Q3: What are the known molecular targets of CBGV?
A3: CBGV is known to interact with the endocannabinoid system, showing some affinity for CB1 and CB2 receptors. Importantly, it has been identified as a potent inhibitor of LPI-induced GPR55 signaling. There is also evidence suggesting it may act as an antagonist at TRPV2 receptors and potentially interact with TRPV1.
Q4: How can I prepare a CBGV formulation for in-vivo administration?
A4: CBGV, like other cannabinoids, is lipophilic and has poor water solubility. A common method for preparing formulations for i.p. and oral administration involves dissolving the compound in a vehicle composed of a mixture of solvents. A widely used vehicle is a solution of ethanol, a surfactant like Tween 80 or Cremophor EL, and saline. A typical ratio is 1:1:18 (ethanol:surfactant:saline). It is crucial to ensure the final concentration of the solvent and surfactant is non-toxic to the animals. For oral gavage, CBGV can also be dissolved in an oil-based vehicle such as sesame oil or medium-chain triglycerides (MCT) oil.
Q5: Are there any known behavioral effects of CBGV in animal models?
A5: There is limited published data on the specific behavioral effects of CBGV. Studies on the related compound CBG have shown that it does not produce the typical cannabimimetic effects seen with THC (e.g., catalepsy, hypothermia). At very high oral doses (300-600 mg/kg), CBG was observed to increase locomotor activity in rats. Researchers should include a battery of behavioral tests to characterize the specific effects of CBGV in their model.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable CBGV in plasma/brain tissue | Poor bioavailability of the oral formulation. | 1. Consider switching to intraperitoneal (i.p.) administration for higher systemic exposure.2. Optimize the oral vehicle. Formulations with shorter fatty acid chain triacylglycerols may improve absorption.3. For oral gavage, ensure the compound is fully dissolved and the formulation is homogenous. |
| Rapid metabolism of CBGV. | 1. Measure CBGV concentrations at earlier time points post-administration (e.g., 15-30 minutes).2. Analyze for potential metabolites of CBGV in plasma and tissue samples. | |
| High variability in experimental results | Inconsistent administration technique. | 1. Ensure all personnel are thoroughly trained in the chosen administration technique (oral gavage or i.p. injection).2. For oral gavage, use appropriate gavage needle sizes and ensure correct placement to avoid accidental administration into the lungs.3. For i.p. injections, consistently inject into the lower right quadrant of the abdomen to avoid puncturing organs. |
| Animal stress affecting outcomes. | 1. Acclimatize animals to handling and the administration procedure before the start of the experiment.2. Use proper restraint techniques to minimize stress during dosing. | |
| Adverse effects observed in animals (e.g., lethargy, weight loss) | Vehicle toxicity. | 1. Run a vehicle-only control group to assess for any adverse effects of the formulation itself.2. Ensure the concentration of ethanol, Tween 80, or other solvents is within safe limits. |
| High dose of CBGV. | 1. Perform a dose-response study to identify a therapeutically relevant and well-tolerated dose.2. Monitor animals closely for any signs of toxicity, especially at higher doses. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Related Cannabinoids in Rodents (for estimation purposes)
| Cannabinoid | Animal Model | Administration Route & Dose | Vehicle | Tmax (plasma) | Tmax (brain) |
| CBG | Rat | 120 mg/kg p.o. | Not Specified | ~2 hours | Not Reported |
| CBG | Mouse | 120 mg/kg p.o. | Not Specified | ~1 hour | Not Reported |
| CBG | Mouse | 120 mg/kg i.p. | Not Specified | ~1 hour | Not Reported |
| CBDV | Mouse | 60 mg/kg p.o. | Cremophor/Saline | 30 min | 60 min |
| CBDV | Mouse | 60 mg/kg i.p. | Cremophor/Saline | 30 min | 30 min |
| CBDA | Mouse | 10 mg/kg i.p. | Oil | 15-45 min | Very low detection |
| CBDA | Mouse | 10 mg/kg i.p. | Tween 80 | 15 min | Higher detection |
Note: This data is for related cannabinoids and should be used as a guideline for designing initial CBGV experiments. Pharmacokinetic profiles can vary significantly based on the specific compound, vehicle, and animal strain.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
-
Formulation Preparation:
-
Dissolve CBGV in 100% ethanol.
-
Add an equal volume of Tween 80 and mix thoroughly.
-
Add sterile saline (0.9% NaCl) to achieve the final desired concentration and a final vehicle ratio of 1:1:18 (Ethanol:Tween 80:Saline).
-
Vortex the solution until it is clear and homogenous.
-
Warm the solution to room temperature before injection.
-
-
Administration Procedure:
-
Gently restrain the mouse by securing the loose skin over the shoulders.
-
Turn the mouse to expose its abdomen.
-
Identify the lower right quadrant of the abdomen.
-
Insert a 27-30 gauge needle at a 30-45 degree angle into the identified injection site.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the CBGV formulation. The maximum recommended injection volume is 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes for any adverse reactions.
-
Protocol 2: Oral Gavage in Rats
-
Formulation Preparation:
-
Dissolve CBGV in a suitable vehicle such as sesame oil or medium-chain triglyceride (MCT) oil.
-
Gently warm and vortex the mixture to ensure the compound is fully dissolved.
-
-
Administration Procedure:
-
Weigh the rat to determine the correct dosing volume. The recommended volume is 10-20 ml/kg.
-
Measure the appropriate length for gavage needle insertion by measuring from the tip of the rat's nose to the last rib.
-
Properly restrain the rat to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is in the stomach (at the pre-measured depth), slowly administer the CBGV formulation.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical in vivo CBGV study.
Caption: Potential signaling pathways of CBGV.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally administered Cannabigerol (CBG) in rats: Cannabimimetic actions, anxiety-like behavior, and inflammation-induced pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ⁹-tetrahydrocannabivarin (THCV) and cannabigerol (CBG) in rats and mice following oral and intraperitoneal administration and CBD action on obsessive-compulsive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating common impurities in CBGV extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cannabigerivarin (CBGV) extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification and mitigation of impurities in CBGV extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in CBGV extracts?
A1: The most common impurities in CBGV extracts are typically other cannabinoids that are structurally similar and co-extracted from the cannabis plant. These include:
-
Homologous Cannabinoids: Cannabigerobutol (CBGB) is a primary impurity, which is the butyl homolog of CBGV.
-
Precursor Cannabinoids: Cannabigerovaric acid (CBGVA), the acidic precursor to CBGV, may be present if the decarboxylation process is incomplete.
-
Other Phytocannabinoids: Depending on the Cannabis sativa L. chemovar and extraction method, other cannabinoids such as Cannabigerol (CBG), Cannabidiol (CBD), Cannabidivarin (CBDV), Cannabichromene (CBC), and Tetrahydrocannabinol (THC) may be present in varying concentrations.[1]
-
Degradation Products: Improper handling or storage can lead to the degradation of CBGV into other compounds.
Q2: What are the sources of these impurities?
A2: Impurities in CBGV extracts can originate from several sources throughout the production process:
-
Starting Plant Material: The genetic profile of the cannabis strain will determine the initial cannabinoid profile, including the relative abundance of CBGV and other cannabinoids.[1]
-
Extraction Process: The choice of solvent and extraction parameters (temperature, pressure) can influence the co-extraction of other cannabinoids and plant materials like waxes and chlorophyll.
-
Incomplete Decarboxylation: The conversion of CBGVA to CBGV requires a specific temperature and time. Incomplete decarboxylation will result in the presence of the acidic precursor in the final extract.
-
Chemical Reactions: During extraction and purification, chemical reactions such as isomerization or oxidation can occur, leading to the formation of degradation products.
-
Cross-Contamination: Inadequate cleaning of equipment can lead to cross-contamination from previous extraction runs of different cannabinoid profiles.
Q3: How can I identify the impurities in my CBGV extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a standard and reliable method for identifying and quantifying cannabinoid impurities.[1][2] For more definitive identification, especially for novel or unexpected impurities, High-Resolution Mass Spectrometry (HRMS) can be employed.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram of CBGV Extract
Problem: Your HPLC analysis of a CBGV extract shows several unexpected peaks in addition to the main CBGV peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Homologous Cannabinoids (e.g., CBGB) | 1. Confirm Identity: Use a reference standard for CBGB to confirm its retention time. If a standard is unavailable, consider isolation of the impurity peak followed by structural elucidation using techniques like NMR or HRMS. 2. Optimize Chromatography: Adjust the mobile phase composition and gradient to improve the resolution between CBGV and the impurity. A shallower gradient may be necessary. |
| Incomplete Decarboxylation | 1. Identify Acidic Precursor: Look for a peak corresponding to CBGVA. This can be confirmed with a CBGVA reference standard. 2. Review Decarboxylation Protocol: Ensure that the temperature and duration of your decarboxylation step are sufficient for complete conversion of CBGVA to CBGV. Consider optimizing these parameters. |
| Presence of Other Phytocannabinoids | 1. Use a Multi-Cannabinoid Standard: Run a standard containing a mix of common cannabinoids (CBG, CBD, THC, etc.) to identify the co-eluting peaks. 2. Re-evaluate Extraction Method: If high levels of other cannabinoids are present, consider using a more selective extraction solvent or adjusting the extraction parameters. |
| Contamination from Equipment | 1. Run a Blank: Inject the mobile phase as a blank to check for system contamination. 2. Implement a Rigorous Cleaning Protocol: Thoroughly clean all extraction and chromatography equipment between runs to prevent cross-contamination. |
Issue 2: Low Purity of CBGV After Initial Purification
Problem: After performing a primary purification step (e.g., flash chromatography), the purity of your CBGV is still below the desired level.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities | 1. Employ a Secondary Purification Step: Use a more powerful purification technique like preparative HPLC. This offers higher resolution and can separate closely eluting compounds. 2. Orthogonal Chromatography: Use a different chromatographic mode for the second purification step. For example, if the first step was normal-phase chromatography, consider using reversed-phase for the second step. |
| Overloading of the Column | 1. Reduce Sample Load: Overloading the chromatography column can lead to poor separation. Reduce the amount of extract loaded onto the column in subsequent runs. 2. Perform a Loading Study: Systematically vary the sample load to determine the optimal loading capacity for your column and method. |
| Inappropriate Stationary or Mobile Phase | 1. Method Development: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions to find the optimal selectivity for separating CBGV from its specific impurities. 2. Consult Literature: Review published methods for the purification of similar cannabinoids to guide your method development. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of CBGV Extracts
This protocol provides a general framework for the analysis of impurities in CBGV extracts. Method optimization will be required based on the specific HPLC system and column used.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
CBGV reference standard
-
Reference standards for expected impurities (e.g., CBGB, CBGVA, CBG, CBD)
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the CBGV extract.
-
Dissolve the extract in 10 mL of methanol or ethanol to create a 1 mg/mL stock solution.
-
Vortex the solution until the extract is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm
-
Gradient Program:
-
Start at 70% B
-
Linear gradient to 95% B over 15 minutes
-
Hold at 95% B for 5 minutes
-
Return to 70% B over 1 minute
-
Hold at 70% B for 4 minutes (re-equilibration)
-
5. Data Analysis:
-
Identify the CBGV peak by comparing its retention time to that of the CBGV reference standard.
-
Identify impurity peaks by comparing their retention times to those of the respective reference standards.
-
Quantify the impurities by creating calibration curves for each reference standard and calculating the concentration based on the peak area in the sample chromatogram.
Protocol 2: Preparative HPLC for the Purification of CBGV
This protocol outlines a general approach for purifying CBGV from an extract using preparative HPLC.
1. Instrumentation:
-
Preparative HPLC system with a fraction collector.
-
C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
3. Sample Preparation:
-
Dissolve the CBGV extract in the initial mobile phase composition at the highest possible concentration without causing precipitation.
-
Filter the solution to remove any particulate matter.
4. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 20 mL/min (this will vary depending on the column dimensions)
-
Injection Volume: 1-5 mL (depending on the concentration and column capacity)
-
Gradient Program: Develop a gradient based on an analytical scale separation that provides good resolution between CBGV and the target impurities. The gradient will need to be scaled up for the preparative column.
-
Detection: UV at 220 nm.
5. Fraction Collection:
-
Set the fraction collector to collect peaks based on retention time or a UV threshold.
-
Collect the eluent corresponding to the CBGV peak in separate vessels.
6. Post-Purification Analysis:
-
Analyze the collected fractions using the analytical HPLC-UV method (Protocol 1) to confirm the purity of the isolated CBGV.
-
Pool the high-purity fractions and remove the solvent using a rotary evaporator or other suitable method.
Visualizations
Logical Workflow for CBGV Purification
Caption: A logical workflow for the purification and analysis of CBGV extracts.
Signaling Pathway of CBGV
Caption: Simplified signaling pathway of CBGV through cannabinoid receptors.
References
Refining purification protocols to enhance the yield and purity of CBGV
Welcome to the technical support center for optimizing the purification of Cannabigerovarin (CBGV). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the yield and purity of CBGV in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying CBGV?
A1: The main difficulties in isolating minor cannabinoids like CBGV are their low abundance in cannabis and hemp extracts, their chemical similarity to other cannabinoids which can lead to co-elution during chromatography, and their potential for thermal degradation.[1]
Q2: Which chromatographic technique is most effective for CBGV purification?
A2: While several methods can be employed, normal-phase chromatography is often more effective than reversed-phase for separating CBG and its variants from other cannabinoids like CBD.[2][3] This is due to differences in polarity that can be exploited in normal-phase separations.[2][3] For higher purity, techniques like preparative High-Performance Liquid Chromatography (HPLC) are recommended.
Q3: How can I prevent the decarboxylation of CBGV's acidic precursor (CBGVA) during purification?
A3: To prevent the conversion of CBGVA to CBGV, it is crucial to use low-temperature extraction and processing methods. This includes avoiding high heat during solvent removal, for example, by using a rotary evaporator at low temperatures and high vacuum, and performing chromatography at ambient temperatures.
Q4: What analytical methods are suitable for identifying and quantifying CBGV?
A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for quantifying cannabinoids based on their UV absorbance. For highly sensitive and selective identification and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guides
Chromatographic Purification
Issue 1: Poor separation of CBGV from other cannabinoids.
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Adjust the ratio of your organic and aqueous phase modifiers. For normal-phase chromatography, you can alter the hexane and ethyl acetate ratio.
-
-
Possible Cause: Incorrect column chemistry.
-
Solution: Ensure you are using the appropriate stationary phase. Normal-phase chromatography with a silica column is often effective for separating CBG and its analogs from other cannabinoids.
-
-
Possible Cause: Column overloading.
-
Solution: Reduce the sample volume injected onto the column. A recommended maximum injection volume is 0.1 column volumes.
-
Issue 2: Low yield of purified CBGV.
-
Possible Cause: Sub-optimal fraction collection.
-
Solution: Focus on collecting fractions only at the peak of the elution curve to avoid collecting overlapping impurities. Contaminated fractions can be re-purified through re-injection or re-crystallization.
-
-
Possible Cause: The compound is eluting in very dilute fractions.
-
Solution: Concentrate the fractions you expect to contain your compound and re-analyze to confirm its presence.
-
Crystallization
Issue 3: Difficulty in inducing crystallization of purified CBGV.
-
Possible Cause: The solution is not sufficiently saturated.
-
Solution: Slowly evaporate the solvent by applying gentle heat and/or a vacuum until the solution reaches saturation.
-
-
Possible Cause: Spontaneous nucleation is not occurring.
-
Solution: Add a seed crystal of CBGV to the saturated solution to initiate crystal growth.
-
Issue 4: Low purity of the final crystalline product.
-
Possible Cause: Impurities are being trapped in the crystal lattice.
-
Solution: Ensure the starting material for crystallization is of high purity. Recrystallization, the process of re-dissolving the crystals and allowing them to reform, can further enhance purity.
-
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the saturated solution to cool down slowly to maximize crystal size and improve purity by excluding impurities from the crystal lattice.
-
Quantitative Data
The following table summarizes purity improvements for CBG, which can be considered indicative for CBGV purification.
| Purification Method | Initial Purity | Final Purity | Reference |
| Two-Step Recycling Chromatography | 81% | 100% |
Experimental Protocols
Preparative HPLC for CBGV Purification (Adapted from CBG Protocols)
-
Sample Preparation: A CBGV-rich cannabis extract is diluted in the initial mobile phase solvent (e.g., ethanol) to a known concentration (e.g., 10 mg/mL).
-
Chromatography System: Utilize a preparative HPLC system equipped with a suitable column (e.g., C18 for reversed-phase or a silica column for normal-phase).
-
Mobile Phase: For normal-phase separation, a gradient of hexane and ethyl acetate can be used.
-
Elution: The sample is injected onto the column, and the mobile phase is pumped through at a constant flow rate.
-
Detection and Fraction Collection: A UV detector is used to monitor the elution of cannabinoids. Fractions corresponding to the CBGV peak are collected.
-
Post-Purification: The collected fractions are concentrated using a rotary evaporator under reduced pressure and low temperature to obtain the purified CBGV.
CBGV Crystallization (Adapted from general cannabinoid protocols)
-
Dissolution: Dissolve the purified CBGV isolate in a suitable solvent (e.g., hexane) with gentle heating and stirring to create a saturated solution.
-
Saturation: If necessary, slowly evaporate the solvent under heat or vacuum to achieve saturation.
-
Seeding: Introduce a small seed crystal of CBGV into the saturated solution to initiate crystallization.
-
Crystal Growth: Maintain the solution in a supersaturated state by continuing the slow evaporation of the solvent. This can be achieved by incubating the solution under gentle heat and/or vacuum.
-
Isolation: Once crystals of the desired size have formed, they are isolated from the mother liquor by filtration.
-
Drying: The crystals are then dried to remove any residual solvent.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Cannabigerovarin (CBGV) and Cannabigerol (CBG) Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of Cannabigerovarin (CBGV) and Cannabigerol (CBG), supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes key pathways to facilitate further research and development in the field of cannabinoids.
Introduction
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the precursor to other major cannabinoids like THC and CBD.[1] Its varin homolog, this compound (CBGV), differs in the length of its alkyl side chain.[1] While research into CBG's therapeutic potential is expanding, CBGV remains a less-studied minor cannabinoid. This guide aims to collate and compare the existing scientific data on the bioactivity of these two compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for CBGV and CBG across key areas of bioactivity. It is important to note that direct comparative studies are limited, particularly for CBGV.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | CB1 Receptor (Ki in nM) | CB2 Receptor (Ki in nM) | Reference |
| CBGV | 2,865 ± 160 | 3,005 ± 127 | [2] |
| CBG | 1,045 ± 74 | 1,225 ± 85 | [2] |
| CBG | 897 | 153 | [3] |
| CBG | 381 (mouse brain membranes) | 2,600 (CHO cells) |
Lower Ki values indicate higher binding affinity.
Table 2: Anticancer Activity (IC50 in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CBG | SW480 | Colorectal Cancer | 34.89 | |
| CBG | LoVo | Colorectal Cancer | 23.51 | |
| CBG | SW-620 | Colon Cancer | 3.90 - 8.24 µg/mL | |
| CBG | Glioblastoma (patient-derived) | Glioblastoma | 100 | |
| CBG | HER2-positive SKOV3 | Ovarian Cancer | 16.6 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Quantitative anticancer data for CBGV from direct comparative studies is not readily available in the current literature.
Table 3: Anti-Inflammatory Activity
| Compound | Assay | Model | IC50 | Reference |
| CBG | IL-8 Release Inhibition | TPA-stimulated NHEKs | 48 nM | |
| CBG | IL-1β Release Inhibition | C. acnes-stimulated NHEKs | 0.0003 nM |
NHEKs: Normal Human Epidermal Keratinocytes; TPA: 12-O-tetradecanoylphorbol-13-acetate. Quantitative anti-inflammatory data for CBGV from direct comparative studies is not readily available in the current literature. However, some studies suggest it possesses anti-inflammatory properties.
Table 4: Neuroprotective Activity
Direct comparative quantitative data (e.g., EC50 values) for the neuroprotective effects of CBGV and CBG is limited. However, studies have shown that CBG exhibits neuroprotective properties in various experimental models of neurodegenerative diseases like Huntington's disease. The potential neuroprotective effects of CBGV are an area for future research.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the study of cannabinoid bioactivity.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Cell Culture and Membrane Preparation : HEK-293T cells are transiently transfected with plasmids encoding for human CB1 or CB2 receptors. After 48 hours, cells are harvested, and cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay : The assay is performed in a 96-well plate. For competition binding assays, membranes are incubated with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]-CP-55940) and varying concentrations of the unlabeled test compound (CBGV or CBG).
-
Incubation and Filtration : The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding : Cancer cell lines (e.g., SW480, LoVo) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of CBGV or CBG for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation : The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader.
-
Data Analysis : The IC50 value is calculated by plotting cell viability against the concentration of the compound.
Anti-Inflammatory Cytokine Release Assay
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines.
-
Cell Culture and Stimulation : Human keratinocytes (NHEKs) are cultured and then stimulated with an inflammatory agent such as TPA or heat-killed C. acnes in the presence or absence of different concentrations of CBGV or CBG.
-
Supernatant Collection : After an incubation period, the cell culture supernatant is collected.
-
ELISA : The concentration of a specific pro-inflammatory cytokine (e.g., IL-8, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis : The percentage of inhibition of cytokine release is calculated for each concentration of the test compound, and the IC50 value is determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes discussed in this guide.
Discussion and Future Directions
The available data indicates that both CBG and CBGV interact with the endocannabinoid system, although with differing affinities for the CB1 and CB2 receptors. CBG has demonstrated notable anticancer and anti-inflammatory properties in a variety of in vitro models, with quantitative data providing a basis for further investigation.
A significant knowledge gap exists regarding the bioactivity of CBGV. While preliminary studies and its structural similarity to CBG suggest it may possess similar therapeutic potential, there is a clear need for more rigorous, quantitative research. Direct comparative studies evaluating the anticancer, anti-inflammatory, and neuroprotective effects of CBGV against CBG are essential to fully understand its pharmacological profile.
For drug development professionals, the data on CBG presents several promising avenues for therapeutic innovation. For researchers and scientists, the dearth of information on CBGV highlights an opportunity to contribute valuable knowledge to the field of cannabinoid science. Future studies should focus on elucidating the mechanisms of action of CBGV and conducting comprehensive in vitro and in vivo comparisons with CBG.
References
A Comparative Pharmacological Guide: Cannabigerovarin (CBGV) vs. Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of two non-psychoactive cannabinoids, Cannabigerovarin (CBGV) and Cannabidiol (CBD). The following sections detail their interactions with key biological targets, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Comparison of Pharmacological Effects
The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for CBGV and CBD across various biological targets. These values provide a quantitative measure of their potency and efficacy.
Table 1: Activity at Transient Receptor Potential (TRP) Channels
| Target | Cannabinoid | Activity | EC50 / IC50 (µM) | Reference(s) |
| TRPV1 | CBGV | Agonist | 1.0 - 2.0 | [1] |
| CBD | Agonist | 1.0 - 3.5 | [2] | |
| TRPV2 | CBGV | Agonist | Potency ranked lower than CBD | [2] |
| CBD | Agonist | 3.7 | [3] | |
| TRPV3 | CBGV | Desensitizer | More efficacious at desensitizing than activating | [2] |
| CBD | Agonist | 3.7 | ||
| TRPV4 | CBGV | Desensitizer | More efficacious at desensitizing than activating | |
| CBD | Agonist | - | ||
| TRPA1 | CBGV | Agonist | Potency ranked lower than CBD | |
| CBD | Agonist | 0.110 | ||
| TRPM8 | CBGV | Antagonist | 4.8 | |
| CBD | Antagonist | 0.06 |
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line (Cancer Type) | Cannabinoid | IC50 (µM) at 48h | Reference(s) |
| CEM (Acute Lymphocytic Leukemia) | CBD | ~7 | |
| HL60 (Promyelocytic Leukemia) | CBD | ~7 | |
| A2780 (Ovarian Carcinoma) | CBD | 6.8 | |
| CBG (as a proxy for CBGV's family) | 13.9 | ||
| SW-620 (Colon Cancer) | CBD | 3.90 (µg/mL) | |
| CBG (as a proxy for CBGV's family) | 8.24 (µg/mL) |
Note: Direct comparative IC50 values for CBGV in many cancer cell lines are not as widely reported as for CBD. Data for Cannabigerol (CBG), a closely related compound, is provided as a proxy where CBGV data is unavailable.
Key Pharmacological Differentiators
Interaction with Cannabinoid Receptors
Both CBGV and CBD exhibit low affinity for the primary cannabinoid receptors, CB1 and CB2, distinguishing them from the psychoactive cannabinoid THC. However, their interactions are not identical. CBD has been characterized as a negative allosteric modulator of the CB1 receptor. The specific interactions of CBGV with these receptors are still under investigation, though it is suggested to interact with CB1 and CB2 receptors.
Modulation of TRP Channels
A significant area of differentiation lies in their effects on the Transient Receptor Potential (TRP) channel family. As detailed in Table 1, both cannabinoids interact with several TRP channels, which are involved in pain sensation, inflammation, and temperature regulation.
-
TRPV1: Both CBGV and CBD are agonists of TRPV1, a key receptor involved in nociception.
-
TRPV2: CBD is a potent activator of TRPV2, an effect that has been linked to its anti-cancer properties. CBGV also activates TRPV2, although with a lower potency than CBD.
-
TRPV3 & TRPV4: While CBD acts as an agonist at TRPV3, CBGV is more effective at desensitizing both TRPV3 and TRPV4 channels to other stimuli.
-
TRPM8: Both compounds act as antagonists at TRPM8, the "menthol receptor," with CBD showing significantly higher potency.
Anti-Cancer Activity
Preclinical studies have demonstrated the cytotoxic effects of both cannabinoids against various cancer cell lines. CBD has been more extensively studied and generally shows greater potency in inducing apoptosis (programmed cell death) in cancer cells. For instance, in leukemia cells, CBD has been shown to induce apoptosis through a CB2 receptor-mediated pathway involving the generation of reactive oxygen species (ROS). While research on CBGV is less extensive, it has also demonstrated anti-proliferative activity.
Dermatological Effects
Both cannabinoids have shown potential for treating skin conditions. CBD has been found to exert sebostatic and anti-inflammatory effects on human sebocytes, suggesting its utility in acne treatment. CBGV, along with CBG, has been suggested to have potential in treating dry skin conditions.
Neuroprotective Properties
Both CBD and CBGV exhibit neuroprotective potential. Studies have shown that both compounds can protect astrocytes from oxidative stress. CBD has been more thoroughly investigated for its neuroprotective effects, which are often attributed to its antioxidant and anti-inflammatory properties, independent of cannabinoid receptor activation.
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
TRP Channel Activity Assay
-
Objective: To determine the agonist or antagonist activity and potency (EC50/IC50) of cannabinoids on specific TRP channels.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human recombinant TRP channel of interest (e.g., TRPV1, TRPM8).
-
Methodology:
-
Cell Culture: HEK-293 cells are cultured in appropriate media and conditions.
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: A baseline fluorescence is established before the addition of the test cannabinoid at various concentrations. For antagonist assays, cells are pre-incubated with the cannabinoid before the application of a known TRP channel agonist (e.g., capsaicin for TRPV1).
-
Data Acquisition: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorometer or a fluorescence microscope.
-
Data Analysis: Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Cytotoxicity Assay in Cancer Cells
-
Objective: To determine the cytotoxic (cell-killing) effects and potency (IC50) of cannabinoids on cancer cell lines.
-
Cell Lines: Various human cancer cell lines (e.g., CEM, HL60, A2780, SW-620).
-
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and cultured for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of the test cannabinoid or vehicle control for a specified period (e.g., 48 hours).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.
-
Sebocyte Lipid Synthesis Assay
-
Objective: To assess the effect of cannabinoids on lipid production in human sebocytes.
-
Cell Line: Human immortalized SZ95 sebocytes.
-
Methodology:
-
Cell Culture and Treatment: SZ95 sebocytes are cultured and treated with the test cannabinoid or a "pro-acne agent" (e.g., arachidonic acid) with or without the cannabinoid.
-
Lipid Staining: Cells are stained with Oil Red O, a lipid-soluble dye that stains neutral triglycerides and lipids.
-
Imaging and Quantification: The amount of lipid accumulation is visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance.
-
Apoptosis Assay in Leukemia Cells
-
Objective: To determine if cannabinoids induce apoptosis in leukemia cells.
-
Cell Line: Human leukemia cell lines (e.g., Jurkat).
-
Methodology:
-
Cell Culture and Treatment: Jurkat cells are cultured and treated with the test cannabinoid for a specified time.
-
TUNEL Assay:
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cells are fixed, permeabilized, and incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
-
Flow Cytometry: The percentage of apoptotic (TUNEL-positive) cells is quantified using a flow cytometer.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Agonistic activation of the TRPV1 channel by CBGV and CBD, leading to calcium influx and subsequent cellular responses.
Caption: Experimental workflow for determining the cytotoxicity (IC50) of CBGV and CBD on cancer cells using the MTT assay.
Caption: Proposed signaling pathway for CBD-induced apoptosis in leukemia cells via the CB2 receptor and ROS production.
References
- 1. Effects of cannabinoids and cannabinoid-enriched Cannabis extracts on TRP channels and endocannabinoid metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRP Channels as Novel Targets for Endogenous Ligands: Focus on Endocannabinoids and Nociceptive Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Validating the Anti-inflammatory Properties of Cannabinoid Varins in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of cannabigerovarin (CBGV), with its close structural analogs cannabidivarin (CBDV) and cannabigerol (CBG), against standard anti-inflammatory drugs in established animal models of inflammation. Due to the limited availability of in vivo data for CBGV, this document leverages data from studies on CBDV and CBG as primary comparators to provide a comprehensive overview for researchers in the field.
Data Presentation: Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of CBDV and CBG in comparison to standard anti-inflammatory drugs in relevant animal models.
Table 1: Effect of Cannabidivarin (CBDV) on Inflammatory Markers in DNBS-Induced Colitis in Mice
| Treatment Group | Dose | Myeloperoxidase (MPO) Activity (U/mg of tissue) | IL-1β Levels (pg/mL) | IL-6 mRNA Expression (fold change) |
| Control | - | ~1.0 | 1283.2 ± 50.1 | ~1.0 |
| DNBS | - | 7.03 ± 0.72 | 2828.3 ± 404.7 | ~15 |
| DNBS + CBDV | 3 mg/kg, p.o. | Significantly reduced vs DNBS[1] | 1618.1 ± 128.3*[1] | Significantly reduced vs DNBS[1] |
| DNBS + Sulfasalazine | 50 mg/kg, p.o. | Significantly reduced vs DNBS | Data not available | Data not available |
*p < 0.01 vs DNBS alone. Data extracted from Pagano et al., 2019.[1]
Table 2: Effect of Cannabigerol (CBG) and a CBG Derivative (HUM-223) in Zymosan-Induced Arthritis in Mice
| Treatment Group | Dose | Neutrophil Elastase (Average Radiant Efficiency) | MPO Gene Expression (fold change) |
| Vehicle | - | High | High |
| Dexamethasone | 2 mg/kg | Significantly reduced vs Vehicle[2] | Significantly reduced vs Vehicle |
| HUM-223 | 5 mg/kg | Not specified | Significantly reduced vs Vehicle |
| HUM-223 | 10 mg/kg | Significantly reduced vs Vehicle | Not specified |
| CBG | 10 mg/kg | No significant reduction vs Vehicle | No significant reduction vs Vehicle |
Data extracted from Kogan et al., 2021.
Table 3: Effect of Cannabigerol (CBG) on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Paw Volume (mL) - 3 hours post-carrageenan |
| Control (Carrageenan) | - | ~1.5 |
| Indomethacin | 10 mg/kg, p.o. | Significantly reduced vs Control |
| CBG | 30 mg/kg, i.p. | Significantly reduced vs Control |
Experimental Protocols
Detailed methodologies for the key experimental models are provided below to facilitate reproducibility and further research.
Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Mice
This model is used to induce chronic intestinal inflammation, mimicking aspects of inflammatory bowel disease (IBD).
Materials:
-
Dinitrobenzene sulfonic acid (DNBS)
-
50% Ethanol
-
Phosphate-buffered saline (PBS)
-
Male BALB/c mice (8-10 weeks old)
-
Intrarectal administration catheter
Procedure:
-
Mice are lightly anesthetized.
-
A 3.5 F catheter is inserted into the colon, 4 cm from the anus.
-
100 µL of DNBS solution (typically 4 mg in 50% ethanol) is administered intrarectally.
-
Control animals receive 50% ethanol alone.
-
Animals are monitored daily for weight loss, stool consistency, and signs of bleeding.
-
On day 3 post-DNBS administration, animals are euthanized, and the colon is collected for analysis.
-
Assessment of Inflammation:
-
Macroscopic scoring: The colon is scored for visible signs of inflammation, ulceration, and wall thickening.
-
Myeloperoxidase (MPO) activity: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a marker of neutrophil infiltration.
-
Cytokine analysis: Levels of pro-inflammatory cytokines such as IL-1β and IL-6 are measured in colonic tissue homogenates using ELISA or qPCR.
-
Histological analysis: Colonic sections are stained with hematoxylin and eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and architectural changes.
-
Zymosan-Induced Arthritis in Mice
This model induces an acute inflammatory arthritis, primarily driven by the innate immune response.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Insulin syringes with 30G needles
Procedure:
-
Zymosan A is suspended in sterile saline to a concentration of 20 mg/mL and sonicated.
-
Mice are anesthetized.
-
10 µL of the zymosan suspension (200 µg) is injected intra-articularly into the right knee joint.
-
The contralateral (left) knee joint is injected with 10 µL of sterile saline as a control.
-
Inflammation is assessed at various time points (e.g., 24, 48, 72 hours) after injection.
-
Assessment of Inflammation:
-
Joint swelling: Knee joint diameter is measured using a digital caliper.
-
Neutrophil infiltration: Assessed by measuring MPO activity in the joint tissue or by in vivo imaging of neutrophil elastase activity.
-
Gene expression analysis: Expression of pro-inflammatory genes in the inflamed joint tissue is quantified by qPCR.
-
Histological analysis: Joint sections are stained with H&E to evaluate synovial inflammation, cartilage damage, and bone erosion.
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model of acute, non-immune inflammation.
Materials:
-
Lambda carrageenan
-
Sterile saline
-
Male Wistar rats (150-200 g)
-
Plethysmometer
-
Subplantar injection needles
Procedure:
-
A 1% (w/v) solution of carrageenan in sterile saline is prepared.
-
The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Test compounds (e.g., CBG, indomethacin) or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before carrageenan injection.
-
0.1 mL of the 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Assessment of Inflammation:
-
Paw edema: The increase in paw volume is calculated as the difference between the paw volume at each time point and the basal paw volume. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
-
Mandatory Visualizations
Signaling Pathways Involved in Inflammation
The anti-inflammatory effects of cannabinoids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: JAK/STAT signaling pathway in inflammation.
Caption: NF-κB signaling pathway in inflammation.
Experimental Workflow
The following diagram outlines the general workflow for validating the anti-inflammatory properties of a test compound in an animal model of inflammation.
Caption: General experimental workflow.
References
Lack of Cannabigerovarin (CBGV) Cross-Reactivity Data in Cannabinoid Immunoassays Necessitates Surrogate Analysis
A comprehensive review of existing literature reveals a significant data gap in the cross-reactivity of Cannabigerovarin (CBGV) with commonly used cannabinoid immunoassays. To address this, researchers and drug development professionals are encouraged to consider data from its parent compound, Cannabigerol (CBG), as a potential, albeit imperfect, surrogate for preliminary assessments. This guide provides a comparative overview of cannabinoid cross-reactivity, details established experimental protocols for such assessments, and offers a framework for interpreting potential cross-reactivity.
Currently, no peer-reviewed studies or manufacturer's package inserts provide quantitative data on the cross-reactivity of CBGV in commercially available cannabinoid immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), or DRI (Diagnostic Reagents, Inc.) assays. This absence of specific data presents a challenge for forensic toxicology and clinical drug screening, where understanding the potential for false-positive or false-negative results is critical.
The Need for Surrogate Data: Cannabigerol (CBG)
Given the structural similarity between CBGV and CBG—differing only by the length of their alkyl side chain (a propyl chain in CBGV versus a pentyl chain in CBG)—the cross-reactivity profile of CBG may offer initial insights into the potential behavior of CBGV in immunoassays. However, it is crucial to note that even minor structural differences can significantly alter antibody binding and, consequently, cross-reactivity.
While specific cross-reactivity percentages for CBG are also not widely published in peer-reviewed literature, general information suggests that CBG is not a major cross-reactant in THC-sensitive immunoassays and is not typically targeted in standard drug screening panels[1][2]. Some sources, however, advise caution, as the chemical similarity to THC could theoretically lead to a response in some assays, and full-spectrum CBG products may contain trace amounts of THC[1][2].
Comparative Cross-Reactivity of Other Cannabinoids
To provide a broader context, the following table summarizes the known cross-reactivity of several other cannabinoids in commercially available immunoassays. These assays are typically designed to detect the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), or its major metabolite, 11-nor-9-carboxy-THC (THC-COOH).
| Cannabinoid | Immunoassay Type(s) | Reported Cross-Reactivity (%) | Reference(s) |
| Δ⁸-THC-COOH | ELISA | 87 - 200% | [3] |
| Cannabinol (CBN) | EMIT II Plus, Microgenics MultiGent | Concentration-dependent, significant cross-reactivity | |
| Cannabidiol (CBD) | Various | Generally low to negligible | |
| Δ¹⁰-THC | ELISA | ~13% | |
| THC-O-acetate | ELISA | ~3% |
Note: Cross-reactivity can vary significantly based on the specific assay manufacturer, lot number, and the concentration of the analyte.
Experimental Protocols for Cross-Reactivity Assessment
A standardized approach is essential for accurately determining the cross-reactivity of a compound in an immunoassay. The following outlines a typical experimental protocol.
Objective:
To determine the percentage of cross-reactivity of a test cannabinoid (e.g., CBGV or CBG) in a specific cannabinoid immunoassay.
Materials:
-
Certified reference standards of the test cannabinoid and the primary target analyte (e.g., THC-COOH).
-
Drug-free urine or whole blood matrix.
-
Commercially available cannabinoid immunoassay kits (e.g., ELISA, EMIT, CEDIA).
-
Microplate reader or appropriate instrumentation for the chosen immunoassay.
-
Pipettes, tubes, and other standard laboratory equipment.
Procedure:
-
Preparation of Standards: Prepare a series of dilutions of the primary target analyte (e.g., THC-COOH) in the drug-free matrix to create a standard curve.
-
Preparation of Test Compound Solutions: Prepare a range of concentrations of the test cannabinoid in the drug-free matrix.
-
Immunoassay Procedure: Perform the immunoassay according to the manufacturer's instructions, analyzing the standards and the test compound solutions.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance (or other signal) versus the concentration of the primary target analyte.
-
For each concentration of the test cannabinoid, determine the equivalent concentration of the primary target analyte from the standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Primary Analyte / Concentration of Test Compound) x 100
Where the concentration of the primary analyte is the value that produces the same response as the concentration of the test compound.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for assessing cannabinoid cross-reactivity and the logical relationship in interpreting the results.
Conclusion and Future Directions
The absence of specific cross-reactivity data for CBGV in cannabinoid immunoassays highlights a critical need for further research. While data from CBG can serve as a preliminary guide, dedicated studies are essential to accurately characterize the behavior of CBGV in these assays. Such studies will be invaluable for improving the accuracy of drug screening programs and ensuring the correct interpretation of results in both clinical and forensic settings. Researchers are encouraged to utilize the outlined experimental protocols to contribute to this important area of analytical toxicology.
References
Investigating the Synergistic Potential of Cannabigerovarin (CBGV) with THC and Other Cannabinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cannabinoid research continues to unveil the complex interplay between the myriad of compounds found in the Cannabis sativa plant. While extensive research has focused on the synergistic effects of major cannabinoids like cannabidiol (CBD) with delta-9-tetrahydrocannabinol (THC), the so-called "entourage effect," minor cannabinoids such as cannabigerovarin (CBGV) remain largely unexplored. This guide provides a comparative analysis of the known synergistic effects of prominent cannabinoids with THC and explores the potential interactions of CBGV, based on its current pharmacological profile. Due to a significant lack of direct experimental data on CBGV-THC synergy, this guide will draw comparisons with the better-understood interactions of CBD and cannabigerol (CBG) with THC, offering a foundational resource for future research endeavors.
Pharmacological Profile of CBGV
This compound (CBGV) is a non-intoxicating varin cannabinoid, structurally similar to cannabigerol (CBG), and is derived from cannabigerovarinic acid (CBGVA).[1][2] It is considered a minor cannabinoid due to its low concentrations in most cannabis chemovars.[3] Preliminary research suggests that CBGV interacts with the endocannabinoid system (ECS), showing an affinity for both CB1 and CB2 receptors, with a potentially stronger interaction at CB2 receptors which are primarily associated with immune function.[3] Some schools of thought suggest that CBGV may enhance the effects of other cannabinoids and could play a role in their metabolism.[1]
Comparative Analysis of Cannabinoid Synergies with THC
To understand the potential synergistic or antagonistic effects of CBGV with THC, it is instructive to examine the well-documented interactions of CBD and CBG with THC.
Data Presentation: Quantitative Analysis of Cannabinoid Interactions with THC
The following tables summarize key quantitative data from studies investigating the interactions of CBD and CBG with THC. No direct quantitative data for CBGV and THC interactions are currently available in published literature.
Table 1: Synergistic/Antagonistic Effects of CBD with THC
| Experimental Model | Measured Parameter(s) | Cannabinoid Ratio (CBD:THC) | Key Findings | Reference(s) |
| Human clinical trial (edibles) | Subjective drug effects, cognitive and psychomotor impairment, heart rate | 32:1 (640mg CBD: 20mg THC) | Increased adverse effects of THC, suggesting inhibition of THC metabolism. | |
| Zebrafish model of neuro-hyperactivity | Behavioral changes | 1:1, 1:5, 1:10 | Synergistic effect observed at a 1:1 ratio in opposing seizure-like activity. | |
| Human clinical trial | Subjective effects | Varied | Lower ratios of THC:CBD may attenuate THC-induced effects, while higher ratios may enhance them. | |
| Preclinical and clinical studies (review) | Pharmacokinetics | Varied | Co-administration of CBD can increase peak plasma concentrations of THC. |
Table 2: Synergistic/Antagonistic Effects of CBG with THC
| Experimental Model | Measured Parameter(s) | Cannabinoid Ratio (CBG:THC) | Key Findings | Reference(s) |
| In vitro (cultured sensory neurons) | Inhibition of capsaicin responses | 1:1:1 (CBG:CBD:THC) | Combination was more effective at blocking pain-like responses than individual cannabinoids. | |
| Anecdotal reports | Subjective psychoactive effects | Higher CBG to THC | May reduce the psychoactive effects of THC. | |
| Anecdotal reports | Subjective psychoactive effects | Higher THC to CBG | May enhance the psychoactive effects of THC. | |
| In vitro (antioxidant assay) | Reduction of free radicals | Varied | Some combinations of CBG and THC showed synergistic antioxidant properties. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to assess cannabinoid interactions.
1. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a cannabinoid to a specific receptor in the presence of a competing radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of CBGV for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Unlabeled CBGV.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of CBGV in the assay buffer.
-
In a 96-well plate, combine the cell membrane suspension, the radiolabeled ligand at a fixed concentration, and varying concentrations of CBGV.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value (the concentration of CBGV that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vivo Behavioral Assay (Zebrafish Model)
This protocol assesses the synergistic effects of cannabinoids on seizure-like behavior in a whole-animal model.
-
Objective: To evaluate the combined effect of CBGV and THC on pentylenetetrazole (PTZ)-induced seizures in zebrafish larvae.
-
Materials:
-
Zebrafish larvae (5 days post-fertilization).
-
PTZ solution.
-
CBGV and THC stock solutions.
-
48-well plates.
-
Automated behavioral tracking system.
-
-
Procedure:
-
Transfer individual zebrafish larvae into the wells of a 48-well plate containing embryo medium.
-
Acclimate the larvae for 1 hour.
-
Add CBGV, THC, or a combination of both to the wells at desired concentrations and incubate for 1 hour.
-
Induce seizure-like behavior by adding a PTZ solution to each well.
-
Immediately place the plate in an automated behavioral tracking system to record larval movement (e.g., total distance traveled) for a specified duration.
-
Analyze the behavioral data to determine if the combination of CBGV and THC produces a greater reduction in seizure-like activity compared to each compound alone.
-
Mandatory Visualizations
Experimental Workflow for Assessing Cannabinoid Synergy
A representative workflow for investigating cannabinoid synergy.
Signaling Pathways of THC and Potential CBGV Interaction
Simplified signaling pathways of THC and potential points of CBGV interaction.
Discussion and Future Directions
The current body of scientific literature presents a compelling case for the synergistic interactions between various cannabinoids, famously termed the "entourage effect." While the interactions of CBD and CBG with THC have been the subject of numerous studies, revealing a complex relationship that can be either synergistic or antagonistic depending on the dose, ratio, and experimental model, CBGV remains a frontier in cannabinoid research.
The pharmacological profile of CBGV, particularly its affinity for CB1 and CB2 receptors, suggests a potential for interaction with THC's own receptor-mediated effects. If CBGV acts as a modulator at these receptors, it could potentially alter the psychoactive and therapeutic properties of THC. For instance, if CBGV displays a different efficacy or binding affinity at the CB1 receptor compared to THC, it could either enhance or dampen THC's effects.
The lack of direct experimental data underscores a critical gap in our understanding of the full therapeutic potential of cannabis. Future research should prioritize in-vitro and in-vivo studies to elucidate the nature of the CBGV-THC interaction. Receptor binding and functional assays will be crucial in determining the molecular mechanisms of any observed synergy. Furthermore, preclinical models, such as those used to study pain, inflammation, and neurological disorders, will be invaluable in assessing the therapeutic relevance of co-administering CBGV and THC.
For drug development professionals, a deeper understanding of these interactions is paramount for designing novel cannabinoid-based therapeutics with improved efficacy and safety profiles. By exploring the synergies of minor cannabinoids like CBGV, it may be possible to formulate cannabis-based medicines that are more targeted and have fewer adverse effects than single-cannabinoid preparations.
References
Synthetic vs. Natural Cannabigerovarin: A Comparative Efficacy Analysis for Researchers
An objective examination of Cannabigerovarin (CBGV), focusing on its efficacy irrespective of its origin. This guide provides researchers, scientists, and drug development professionals with a concise overview of CBGV's demonstrated effects, supported by experimental data and detailed protocols.
The discourse surrounding the therapeutic compounds derived from Cannabis sativa often distinguishes between "natural" and "synthetic" origins. While this distinction can be relevant for complex extracts containing a multitude of phytochemicals—where the "entourage effect" may play a role—for a purified, single molecular entity like this compound (CBGV), the pharmacological activity is dictated by its chemical structure and purity, not its source.[1][2][3] Evidence from studies on the more prevalent cannabinoid, Cannabidiol (CBD), indicates no pharmacological difference in the in vitro effects of purified natural versus synthetic CBD.[4][5] This suggests that a highly pure sample of CBGV, whether isolated from the plant or synthesized in a laboratory, will exhibit the same efficacy.
This guide focuses on the scientifically validated efficacy of CBGV, presenting quantitative data from preclinical studies and outlining the experimental methodologies used to generate these findings.
Efficacy Data Summary
The following table summarizes the key quantitative data on the efficacy of CBGV from published research. The CBGV used in these studies was synthetically produced.
| Experimental Model | Assay | Concentration/Dose | Observed Effect | Reference |
| Chemotherapy-Induced Neuropathic Pain (Mouse Model) | Von Frey Test | 10 mg/kg (i.p.) | Equally effective as Indomethacin in reversing neuropathic pain. | |
| Human Embryonic Kidney (HEK293) cells overexpressing hTRPM7 | Whole-cell Patch-clamp | 10 µM | 81% suppression of TRPM7 ion channel current activity. | |
| Human Ovarian Cancer (SKOV-3) cell line | MTT Assay | 333 nM - 56 µM | Dose-dependent reduction in cell viability. |
Signaling Pathways and Mechanism of Action
Cannabinoids exert their effects through various signaling pathways. While the specific pathways for CBGV are still under investigation, it is known to interact with targets common to other phytocannabinoids.
The primary targets for many cannabinoids are the G-protein-coupled cannabinoid receptors, CB1 and CB2. Activation of these receptors, typically via Gi/o proteins, leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
In addition to the canonical cannabinoid receptors, CBGV has been shown to be a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. This channel is implicated in a variety of physiological and pathological processes, including cancer and stroke.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Efficacy: Chemotherapy-Induced Neuropathic Pain
This protocol describes the assessment of CBGV's analgesic properties in a mouse model of neuropathic pain.
1. Animal Model:
-
Wild-type C57BL/6 male mice are used.
-
Chemotherapy-induced neuropathic pain (CIPN) is induced through the administration of a chemotherapeutic agent.
-
All procedures are approved by an Institutional Animal Care and Use Committee.
2. Von Frey Test:
-
Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimatize.
-
Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the force required to elicit a withdrawal response.
-
A baseline measurement is taken before treatment administration.
3. Treatment Administration:
-
Mice are randomly assigned to treatment groups: vehicle control, CBGV (10 mg/kg), or a positive control such as indomethacin.
-
Treatments are administered via intraperitoneal (i.p.) injection.
4. Post-Treatment Testing:
-
The von Frey test is repeated one hour after the injection.
-
The paw withdrawal threshold is recorded and compared between groups to assess the analgesic effect.
In Vitro Efficacy: Cell Viability (MTT Assay)
This protocol is used to assess the effect of CBGV on the viability of cancer cells.
1. Cell Culture:
-
Human cancer cells (e.g., SKOV-3 ovarian cancer cells) are seeded in 96-well plates and cultured under standard conditions (37°C, 5% CO2).
2. Treatment:
-
Cells are treated with a range of concentrations of CBGV (e.g., 333 nM to 56 µM) or a vehicle control (DMSO).
3. MTT Assay:
-
After a specified incubation period (e.g., 24 or 48 hours), MTT solution is added to each well and incubated for 2 hours to allow for the formation of formazan crystals by metabolically active cells.
-
A stop solution is added to solubilize the formazan crystals.
-
The absorbance is read on a microplate reader, with lower absorbance indicating reduced cell viability.
In Vitro Mechanism: Whole-Cell Patch-Clamp Recordings
This protocol is employed to measure the effect of CBGV on ion channel activity.
1. Cell Preparation:
-
HEK293 cells are transiently transfected to overexpress the ion channel of interest (e.g., human TRPM7).
-
Recordings are performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using glass pipettes with a specific tip resistance.
-
The cells are bathed in a standard extracellular solution, and the pipette is filled with a specific intracellular solution.
-
Currents are evoked by voltage ramps (e.g., -100 to +100 mV) delivered at a set frequency.
3. Compound Application:
-
A baseline current is established.
-
CBGV (e.g., 10 µM) is applied to the extracellular solution.
-
The change in current amplitude is measured to determine the inhibitory effect of CBGV on the ion channel.
Conclusion
The available scientific evidence strongly supports the principle that the efficacy of a pure cannabinoid, such as this compound, is a function of its molecular structure and not its origin. Preclinical data demonstrates CBGV's potential as an analgesic, an anti-proliferative agent, and a potent modulator of the TRPM7 ion channel. As research into this and other minor cannabinoids continues, a focus on compound purity and rigorous, reproducible experimental design will be paramount for elucidating their full therapeutic potential. The protocols and data presented in this guide serve as a foundational resource for researchers in this expanding field.
References
- 1. dropscandies.com [dropscandies.com]
- 2. Natural versus synthetic cannabinoids | GH Medical [ghmedical.com]
- 3. muvfl.com [muvfl.com]
- 4. The Pharmacological Effects of Plant-Derived versus Synthetic Cannabidiol in Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacological Effects of Plant-Derived versus Synthetic Cannabidiol in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cannabigerivarin (CBGV): Replicating and Verifying Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current published research on Cannabigerivarin (CBGV), a less-studied phytocannabinoid. As a structural analog of Cannabigerol (CBG), CBGV is of growing interest for its potential therapeutic applications. This document is intended to assist researchers in replicating and verifying existing findings by providing a consolidated resource of quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows. While research on CBGV is still emerging, this guide collates the available data and provides context by drawing comparisons with the more extensively studied CBG where direct CBGV data is unavailable.
Comparative Quantitative Data
To facilitate a clear comparison of CBGV's pharmacological properties, the following table summarizes the available quantitative data from published research. Data for CBG is included as a comparator, given its structural similarity and the limited availability of data for CBGV.
| Parameter | CBGV | CBG (for comparison) | Other Cannabinoids (for comparison) |
| Receptor Binding Affinity (Ki) | |||
| Cannabinoid Receptor 1 (CB1) | No significant binding[1] | Low micromolar range[2] | Δ⁹-THC: Low nanomolar range[3] |
| Cannabinoid Receptor 2 (CB2) | 8089 ± 769 nM[1] | Low micromolar range, with one study reporting 152 nM in living cells[2] | Δ⁹-THC: Low nanomolar range |
| Anticancer Activity (IC50) | |||
| HCT-116 (Colorectal Cancer) | ~15 µM | > 50 µM | |
| HT-29 (Colorectal Cancer) | ~20 µM | ~40 µM | |
| DLD-1 (Colorectal Cancer) | ~25 µM | ~25 µM | |
| LoVo (Colorectal Cancer) | ~18 µM | > 50 µM | |
| LS174T (Colorectal Cancer) | ~22 µM | ~45 µM | |
| RKO (Colorectal Cancer) | ~17 µM | ~48 µM | |
| SW480 (Colorectal Cancer) | ~28 µM | > 50 µM | |
| Anti-Inflammatory Activity (IC50) | Data not available | IL-8 inhibition (TPA-induced): 48 nM; IL-6 inhibition (UVA-induced): 0.3 µM | |
| TRP Channel Activity | |||
| TRPV3 | More efficacious at desensitizing than activating | CBD & THCV: Agonists (EC50 ~3.7 µM) | |
| TRPV4 | More efficacious at desensitizing than activating | CBDV & THCV: Agonists (EC50 0.9-6.4 µM) | |
| Pharmacokinetics | Data not available | In Horses (IV): Vss = 74 L/kg, Cl = 1.67 L/h/kg, t½ ≈ 29 h; (Oral): Bioavailability ≈ 28% | In Rats (Oral CBG): Lower brain concentrations compared to intraperitoneal administration |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed in the literature, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of CBGV's known molecular interactions.
Caption: A general workflow for assessing the anticancer activity of CBGV.
Experimental Protocols
To aid in the replication of published findings, this section outlines the general methodologies for key experiments cited in the literature.
Cannabinoid Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of CBGV for cannabinoid receptors (CB1 and CB2).
-
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared.
-
Radioligand: A radiolabeled cannabinoid agonist, such as [³H]-CP-55,940, is used.
-
Competition Assay: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of CBGV.
-
Detection: The amount of bound radioligand is measured using liquid scintillation counting.
-
Data Analysis: The concentration of CBGV that displaces 50% of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Anticancer Activity (MTT Assay)
-
Objective: To assess the cytotoxic effects of CBGV on cancer cell lines and determine the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of CBGV (and a vehicle control) for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the CBGV concentration.
-
TRP Channel Activity Assay
-
Objective: To evaluate the effect of CBGV on the activity of Transient Receptor Potential (TRP) channels (e.g., TRPV3, TRPV4).
-
Methodology:
-
Cell Culture: HEK-293 cells stably expressing the specific TRP channel of interest are used.
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Cells are first stimulated with a known TRP channel agonist (e.g., carvacrol for TRPV3, 4α-PDD for TRPV4) in the presence or absence of CBGV.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
Data Analysis: The ability of CBGV to either activate the channel directly or modulate (potentiate or inhibit/desensitize) the response to a known agonist is quantified. EC50 or IC50 values can be calculated from dose-response curves.
-
Conclusion
The available research, though limited, suggests that CBGV possesses distinct pharmacological properties, including modest affinity for the CB2 receptor and notable anticancer activity in colorectal cancer cell lines. Its activity at TRP channels further indicates a potential role in sensory signaling and inflammation. However, significant gaps in our understanding of CBGV's anti-inflammatory and pharmacokinetic profiles remain. This guide serves as a starting point for researchers aiming to build upon the existing knowledge and further elucidate the therapeutic potential of this intriguing cannabinoid. The provided data and protocols are intended to facilitate the design of new experiments and the verification of published findings, ultimately contributing to a more complete understanding of CBGV's place in the cannabinoid landscape.
References
Comparative Analysis of CBGV and Other Minor Cannabinoids for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of Cannabigerovarin (CBGV) and other minor cannabinoids, focusing on their pharmacological properties and potential therapeutic effects. The information is intended to support preclinical research and drug development efforts by presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
I. Quantitative Data Summary
Direct comparative studies on the pharmacological effects of CBGV against other minor cannabinoids are still emerging. However, available data from in vitro studies provide valuable insights into their relative activities. The following tables summarize key quantitative data on the receptor binding affinity and anti-inflammatory activity of CBGV and other relevant minor cannabinoids.
Table 1: Cannabinoid Receptor Binding Affinity (Ki)
| Cannabinoid | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |
| CBGV | Data indicates agonist-like behavior, with enhanced potency in several functional outputs compared to other cannabinoids in the study. Specific Ki values require access to the full study. | Data indicates agonist-like behavior, with enhanced potency in several functional outputs compared to other cannabinoids in the study. Specific Ki values require access to the full study. | [1] |
| CBG | 4400 | 1600 | [1] |
| CBDV | 14711 | 574.2 | [1] |
| THCV | Antagonist behavior with an IC50 of 52.4 nM for Δ9-THCV and 119.6 nM for Δ8-THCV. | Partial agonist behavior. | [2] |
Note: Ki values represent the concentration of the cannabinoid required to displace 50% of a radiolabeled ligand from the receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Anti-Inflammatory Activity (IC50)
| Cannabinoid | Assay | IC50 Value | Reference |
| CBG | Inhibition of TPA-induced IL-8 release in NHEKs | 48 nM | [3] |
| CBD | Inhibition of TPA-induced IL-8 release in NHEKs | 233 nM | |
| CBG | Inhibition of UVA-induced IL-6 release in HDFs | 0.3 µM | |
| CBD | Inhibition of UVA-induced IL-6 release in HDFs | > 0.3 µM (27% inhibition at 0.3 µM) | |
| CBG | Inhibition of H2O2-induced intracellular free radical formation in HDFs | 0.003 nM | |
| CBD | Inhibition of H2O2-induced intracellular free radical formation in HDFs | 0.003 nM |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.
II. Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the pharmacological activity of cannabinoids.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the binding affinity (Ki) of a test cannabinoid for the CB1 and CB2 receptors.
a. Materials:
-
Cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Cannabinoid (e.g., CBGV, CBG, CBDV).
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
b. Procedure:
-
Prepare serial dilutions of the test cannabinoid in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand ([³H]CP55,940), and either the vehicle (for total binding), the non-specific binding control, or the test cannabinoid at various concentrations.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test cannabinoid.
-
Determine the IC50 value (the concentration of the test cannabinoid that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity Assay (cAMP Accumulation Assay)
This assay measures the ability of a cannabinoid to activate or inhibit the CB1 and CB2 receptors, which are G-protein coupled receptors that modulate the production of cyclic AMP (cAMP).
a. Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test Cannabinoid.
-
cAMP detection kit (e.g., HTRF or ELISA-based).
-
Cell culture medium and plates.
b. Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the test cannabinoid at various concentrations to the wells and incubate for a short period.
-
Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
c. Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test cannabinoid.
-
Plot the percentage of inhibition against the log concentration of the test cannabinoid.
-
Determine the EC50 or IC50 value from the dose-response curve. An EC50 value is determined for agonists (which inhibit cAMP production), while an IC50 value is determined for inverse agonists (which increase cAMP levels above the forskolin-stimulated level).
III. Signaling Pathways and Experimental Workflows
The following diagrams visualize key signaling pathways and a typical experimental workflow for cannabinoid research.
Caption: Canonical signaling pathway of CB1/CB2 receptors.
Caption: A typical workflow for preclinical cannabinoid research.
References
- 1. Pharmacological data of cannabidiol- and cannabigerol-type phytocannabinoids acting on cannabinoid CB1, CB2 and CB1/CB2 heteromer receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using In Silico Molecular Docking to Explain Differences in Receptor Binding Behavior of HHC and THCV Isomers: Revealing New Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of CBGV and Other Cannabinoids
A guide for researchers and drug development professionals on the cellular impact of cannabinoids.
While the therapeutic potential of cannabinoids is of significant interest, a comprehensive understanding of their effects at the molecular level is crucial for targeted drug development. This guide provides a comparative overview of the transcriptomic impact of cannabigerovarin (CBGV) against the more extensively studied cannabinoids, delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). Due to a lack of direct comparative transcriptomic studies on CBGV, this guide synthesizes available data on THC and CBD and offers an inferred comparison for CBGV based on its known molecular interactions.
Comparative Transcriptomic Profiles: THC vs. CBD
Transcriptomic studies reveal that THC and CBD elicit distinct and largely non-overlapping changes in gene expression. CBD appears to have more consistent molecular effects across different biological systems, while THC's impact is more varied.
Below is a summary of differentially expressed genes (DEGs) and enriched biological pathways observed in various cell types and models after treatment with THC or CBD.
| Cannabinoid | Model System | Upregulated Genes | Downregulated Genes | Total DEGs | Enriched Pathways & Biological Processes |
| THC | Zebrafish Embryos | 744 | 160 | 904 | Drug, retinol, and steroid metabolism; PPAR signaling.[1] |
| SIV-infected Macaques | - | - | - | Inflammation, epithelial cell proliferation, and adhesion. | |
| CBD | Zebrafish Embryos | 774 | 321 | 1095 | Drug, retinol, and steroid metabolism; PPAR signaling.[1] |
| Murine Skeletal Myotubes (Broad-spectrum) | 2051 | 2429 | 4480 | Response to unfolded protein, cell redox homeostasis, endoplasmic reticulum stress, oxidative stress, cellular response to hypoxia.[2] | |
| Murine Skeletal Myotubes (Synthetic) | 899 | 1080 | 1979 | Response to unfolded protein, cell redox homeostasis, endoplasmic reticulum stress, oxidative stress, cellular response to hypoxia.[2] | |
| Rat Placentae | - | - | - | Down-regulated: Angiogenesis, blood vessel morphogenesis. Up-regulated: Metabolic processes. | |
| Mouse Kidney | 17 (at 10 mg/kg) | 22 (at 10 mg/kg) | 39 (at 10 mg/kg) | Circadian rhythm, glucocorticoid receptor function, lipid metabolism, inflammatory response. |
Inferred Transcriptomic Profile of CBGV
Direct transcriptomic data for CBGV is currently unavailable. However, based on its known molecular targets, we can infer its potential influence on gene expression. CBGV is known to interact with the endocannabinoid system, including CB1 and CB2 receptors, and has been shown to be an antagonist of the transient receptor potential vanilloid type 2 (TRPV2) channel and a potent inhibitor of G protein-coupled receptor 55 (GPR55) signaling.
Based on these interactions, it is hypothesized that CBGV treatment could lead to differential expression of genes involved in:
-
Inflammatory pathways: Given its anti-inflammatory properties and interaction with cannabinoid receptors.
-
Cell cycle regulation and apoptosis: Its cytostatic effects on cancer cells suggest modulation of genes controlling cell proliferation and death, potentially through TRPV2 antagonism.
-
Calcium signaling: GPR55 is involved in intracellular calcium mobilization, so its inhibition by CBGV could alter the expression of calcium-responsive genes.
-
Lipid metabolism: CBGV may influence the expression of genes involved in lipid synthesis and signaling.
Further research is imperative to validate these hypotheses and to construct a definitive transcriptomic profile for CBGV.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the cited transcriptomic studies. For specific details, researchers should consult the primary literature.
1. Cell Culture and Cannabinoid Treatment:
-
Cell Lines: A variety of cell lines have been utilized, including C2C12 murine skeletal myotubes and primary human Sertoli cells.
-
Treatment: Cells are typically cultured to a specific confluency before being treated with the cannabinoid of interest (e.g., 10 µM CBD for 24 hours) or a vehicle control (e.g., DMSO).[2]
2. RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from the treated and control cells using standard commercial kits. The quality and quantity of the RNA are assessed using spectrophotometry and bioanalysis.
-
Library Preparation: mRNA is typically enriched from the total RNA using poly-A selection. Sequencing libraries are then prepared using kits such as the NEBNext Ultra RNA Library Prep Kit.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as the Illumina NovaSeq 6000, to generate paired-end reads.
3. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome.
-
Differential Gene Expression Analysis: Statistical packages like DESeq2 are used to identify genes that are significantly up- or down-regulated between the treated and control groups. A false discovery rate (FDR) cutoff (e.g., < 0.05) is typically applied.
-
Pathway and Functional Enrichment Analysis: Tools such as EnrichR and Ingenuity Pathway Analysis are used to identify the biological pathways and gene ontology terms that are significantly enriched in the list of differentially expressed genes.
Signaling Pathways and Experimental Workflows
THC and CBD Signaling Overview
The following diagram illustrates the general signaling pathways affected by THC and CBD, leading to the observed transcriptomic changes.
Caption: General signaling pathways of THC and CBD.
Hypothetical CBGV Signaling Pathway
This diagram proposes a potential signaling mechanism for CBGV based on its known molecular interactions.
Caption: Hypothetical signaling pathway for CBGV.
Experimental Workflow for Cannabinoid Transcriptomics
The following diagram outlines a typical workflow for a comparative transcriptomics study of cannabinoids.
Caption: Cannabinoid transcriptomics workflow.
References
- 1. Transcriptomic Changes and the Roles of Cannabinoid Receptors and PPARγ in Developmental Toxicities Following Exposure to Δ9-Tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative transcriptomics of broad‐spectrum and synthetic cannabidiol treated C2C12 skeletal myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cannabigerovarin (CBGV): A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Cannabigerovarin (CBGV) now have a comprehensive guide to its proper and safe disposal. This document outlines essential, step-by-step procedures to ensure the safe handling and disposal of CBGV in a laboratory setting, aligning with regulatory guidelines for cannabinoid waste management. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.
This compound, a non-psychoactive cannabinoid, requires careful management in its disposal to mitigate potential environmental and safety risks. The primary principle governing the disposal of CBGV, like other cannabinoids, is to render it "unusable and unrecognizable" prior to its final disposal. This guide provides the necessary information to achieve this standard in a laboratory environment.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for the closely related compound, Cannabigerol, indicates that it is very toxic to aquatic life, meaning it should not be disposed of down the drain.[1] CBGV is classified as harmful if swallowed, in contact with skin, or if inhaled. Therefore, appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, must be worn at all times when handling CBGV waste. All handling of pure CBGV should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data on Disposal Requirements
The following table summarizes the key quantitative requirements for the disposal of cannabinoid waste, which are applicable to CBGV.
| Parameter | Requirement | Regulatory Basis |
| Non-Cannabinoid Waste Mixture | The CBGV-containing material must be mixed with at least 50% non-cannabinoid waste by volume. | State and local cannabis waste regulations.[2][3] |
| Final Mixture Consistency | The resulting mixture should be rendered unusable and unrecognizable. | EPA and state guidelines for cannabis waste.[4][5] |
Step-by-Step Disposal Protocol for this compound
This protocol details the approved method for rendering pure CBGV and solutions containing CBGV non-retrievable and ready for final disposal.
1. Initial Assessment:
-
Determine the nature of the CBGV waste: Is it a pure solid, a solution, or mixed with other materials?
-
Identify any hazardous components: If the CBGV is dissolved in or mixed with a hazardous solvent (e.g., methanol, acetone, toluene), the entire mixture must be treated as hazardous chemical waste and disposed of through a licensed hazardous waste disposal company. Do not proceed with the on-site rendering process for hazardous waste mixtures.
2. Assembling Disposal Materials:
-
A sealable, leak-proof, and clearly labeled waste container.
-
A suitable non-hazardous solid or liquid material for mixing. Recommended materials include:
-
Soil
-
Sand
-
Cat litter
-
Used coffee grounds
-
Food waste
-
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
3. Rendering CBGV "Unusable and Unrecognizable":
-
For Solid CBGV:
-
Carefully place the solid CBGV waste into the designated waste container.
-
Add an equal or greater volume of the chosen non-hazardous material to the container, ensuring the final mixture is at least 50% non-cannabinoid waste.
-
Thoroughly mix the CBGV with the other material until it is no longer identifiable.
-
-
For CBGV in Non-Hazardous Solvents (e.g., ethanol, isopropanol):
-
Pour the CBGV solution into the waste container.
-
Add an absorbent, non-hazardous material (e.g., cat litter, sand) to the container to absorb the liquid.
-
Ensure the total volume of the non-cannabinoid material is at least equal to the volume of the CBGV solution.
-
Mix thoroughly until the liquid is fully absorbed and the mixture is consistent.
-
4. Final Disposal:
-
Securely seal the waste container.
-
Label the container as "Non-hazardous Laboratory Waste."
-
Dispose of the sealed container in the regular laboratory solid waste stream, in accordance with your institution's waste management policies. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.
Experimental Workflow for CBGV Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound in a laboratory.
Logical Relationship of Disposal Steps
The following diagram outlines the logical progression of the CBGV disposal process, from initial handling to final disposition.
Caption: Logical flow of this compound disposal procedures.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible chemical management.
References
- 1. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 2. masscannabiscontrol.com [masscannabiscontrol.com]
- 3. hwhenvironmental.com [hwhenvironmental.com]
- 4. Marijuana Disposal Rules You Should Know - Medical Waste Services [medxwaste.com]
- 5. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
Essential Safety and Handling Protocols for Cannabigerovarin (CBGV)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Cannabigerovarin (CBGV) is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Adherence to proper PPE protocols is mandatory to mitigate exposure risks. The following table summarizes the recommended PPE for handling CBGV.
| PPE Category | Recommended Equipment | Justification |
| Hand Protection | Nitrile gloves are preferred for their chemical resistance and barrier protection. | Prevents dermal absorption of CBGV, which is harmful in contact with skin[1][2]. |
| Eye Protection | Safety goggles or glasses should be worn to shield against splashes or airborne particles of the neat solid. | Protects eyes from potential irritation or accidental exposure[2][3]. |
| Respiratory Protection | For operations that may generate dust or aerosols, an N95 respirator or a half-mask/full facepiece respirator with an appropriate cartridge is recommended. | Prevents inhalation of CBGV, which is harmful if inhaled. Use in a well-ventilated area or under a fume hood is also crucial. |
| Body Protection | A lab coat or disposable gown should be worn to protect street clothing and prevent contamination. | Minimizes the risk of skin contact and prevents the spread of the compound outside the laboratory. |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of CBGV and ensuring a safe working environment.
Handling Procedures:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably a chemical fume hood, to ensure good ventilation and exhaustion.
-
Weighing and Transfer : As CBGV is a neat solid, handle it carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfer.
-
After Handling : Wash hands and any exposed skin thoroughly with soap and water after handling is complete. Remove and properly dispose of or decontaminate PPE.
Storage:
-
CBGV should be stored at -20°C for long-term stability, which is stated to be at least 3 years.
-
Keep the container tightly closed in a dry and well-ventilated place.
Experimental Workflow: Safe Handling of CBGV
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and comply with regulations.
-
Waste Classification : CBGV waste should be treated as chemical waste.
-
Disposal Method : Do not dispose of CBGV with household garbage or allow it to enter the sewage system. It must be disposed of according to official federal, state, and local regulations.
-
Procedure :
-
Collect all CBGV waste, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.
-
To render the waste unusable, it can be mixed with an undesirable material such as used coffee grounds or cat litter. The mixture should be at least 51% of the undesirable material.
-
Seal the container securely.
-
Arrange for pickup and disposal by a licensed chemical waste disposal service. Maintain a written record of the disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
